chemical structure and properties of 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol
An In-Depth Technical Guide on the Chemical Structure, Properties, and Application of 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol Executive Summary In the landscape of modern targeted therapeutics, the rational design of s...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide on the Chemical Structure, Properties, and Application of 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol
Executive Summary
In the landscape of modern targeted therapeutics, the rational design of small-molecule inhibitors relies heavily on highly functionalized, sterically precise building blocks. 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol (CAS: 1355192-21-0) has emerged as a critical synthetic intermediate, particularly in the development of polycyclic heterocycles used as Bruton's Tyrosine Kinase (BTK) inhibitors[1]. This whitepaper provides an authoritative analysis of its structural chemistry, physicochemical properties, and the mechanistic rationale behind its synthesis and application in drug discovery.
Chemical Identity and Structural Elucidation
The architectural complexity of 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol is defined by its multi-substituted pyridine core, which serves as a rigid, electron-deficient scaffold.
The Pyridine Core: Provides foundational rigidity and hydrogen-bond accepting capabilities essential for kinase hinge-binding motifs.
6-Phenoxy Moiety: This bulky, lipophilic group is strategically positioned to occupy deep hydrophobic pockets within target enzyme active sites. The ether linkage allows for rotational flexibility, enabling the phenyl ring to adopt optimal pi-pi stacking or edge-to-face interactions.
4-Methyl Group: Acts as a critical steric director. Its proximity to the 3-position restricts the rotational freedom of the adjacent 1-hydroxyethyl group, locking the molecule into a preferred bioactive conformation.
3-(1-Hydroxyethyl) Group: The primary reactive handle. The secondary alcohol can be utilized for chiral resolution, stereospecific substitution, or oxidized to an acetophenone derivative (1-(4-methyl-6-phenoxypyridin-3-yl)ethanone) for subsequent cyclization reactions[2].
Physicochemical Properties
Understanding the physicochemical profile is vital for predicting the pharmacokinetic behavior of the final active pharmaceutical ingredient (API) derived from this intermediate. The data is summarized below[3]:
Property
Value / Description
Systematic Name
1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol
CAS Registry Number
1355192-21-0
Molecular Formula
C₁₄H₁₅NO₂
Molecular Weight
229.27 g/mol
Exact Mass
229.1103 Da
Hydrogen Bond Donors
1 (-OH)
Hydrogen Bond Acceptors
3 (Pyridine N, Ether O, Hydroxyl O)
Rotatable Bonds
4
Physical State
Solid (typically crystalline powder)
Role in Drug Discovery: BTK Inhibitor Development
Bruton's Tyrosine Kinase (BTK) is a non-receptor kinase crucial for B-cell antigen receptor (BCR) signaling. Aberrant BTK activation is a primary driver in B-cell malignancies (e.g., Mantle Cell Lymphoma, CLL) and autoimmune diseases.
1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol is utilized to synthesize advanced polycyclic compounds, such as 3H-1-thia-3,5,8-triazaacenaphthylene derivatives[4]. In these architectures, the 4-methyl-6-phenoxypyridin-3-yl structural motif acts as a highly optimized "tail" that extends into the BTK specificity pocket, while the core polycycle binds to the ATP-binding hinge region.
Figure 1: BTK signaling cascade and the intervention point of inhibitors derived from the target intermediate.
Synthetic Methodology and Experimental Protocols
The synthesis of 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol is a masterclass in regioselective aromatic chemistry. The most robust, field-proven route involves a two-step sequence starting from commercially available 5-bromo-2-chloro-4-methylpyridine.
Objective: Synthesis of 5-bromo-4-methyl-2-phenoxypyridine.
Causality & Logic: The choice of 5-bromo-2-chloro-4-methylpyridine is highly strategic. The chlorine atom at the 2-position is strongly activated toward SNAr due to the electron-withdrawing effect of the adjacent pyridine nitrogen (which stabilizes the Meisenheimer complex). The bromine at the 5-position is unactivated. This electronic disparity allows for 100% regioselective phenoxylation. Potassium carbonate (
K2CO3
) is selected as a mild base—sufficient to deprotonate phenol (
pKa≈10
) without triggering side reactions. DMF is used as a polar aprotic solvent to leave the phenoxide anion unsolvated and highly nucleophilic.
Protocol:
Charge a dry, nitrogen-flushed round-bottom flask with 5-bromo-2-chloro-4-methylpyridine (1.0 eq) and phenol (1.2 eq).
Add anhydrous DMF (10 mL/g of starting material) followed by finely powdered
K2CO3
(2.0 eq).
Heat the suspension to 100 °C under vigorous stirring for 12 hours.
Self-Validation: Monitor via TLC (Hexanes/EtOAc 9:1). The highly non-polar starting material (
Rf≈0.8
) should completely convert to a slightly more polar UV-active spot (
Rf≈0.6
).
Cool to room temperature, quench with ice water, and extract with Ethyl Acetate. Wash the organic layer extensively with 1M NaOH to remove unreacted phenol, dry over
Na2SO4
, and concentrate to yield 5-bromo-4-methyl-2-phenoxypyridine.
Step 2: Halogen-Metal Exchange and Nucleophilic Addition
Objective: Conversion of the bromo-intermediate to 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol.
Causality & Logic: The intermediate is treated with n-Butyllithium (n-BuLi). The reaction must be performed at strictly -78 °C. At this temperature, the halogen-metal exchange is kinetically favored and extremely rapid, yielding a 5-lithiopyridine species. If the temperature rises, the highly reactive aryllithium can undergo Wurtz-Fittig-type homocoupling or deprotonate the weakly acidic 4-methyl group, destroying the yield. Acetaldehyde is added only after complete lithiation to form the secondary alcohol.
Protocol:
Dissolve 5-bromo-4-methyl-2-phenoxypyridine (1.0 eq) in anhydrous THF (15 mL/g) under a strict Argon atmosphere.
Cool the solution to -78 °C using a dry ice/acetone bath. Ensure internal temperature stabilization.
Dropwise add n-BuLi (1.1 eq, 2.5 M in hexanes) over 15 minutes. Stir at -78 °C for 45 minutes to ensure complete lithium-halogen exchange.
Rapidly add freshly distilled acetaldehyde (1.5 eq) dissolved in a small volume of THF.
Stir for 1 hour at -78 °C, then allow the reaction to slowly warm to 0 °C.
Self-Validation: Quench the reaction strictly with saturated aqueous
NH4Cl
. Do not use strong acids, as the newly formed benzylic-type alcohol is prone to dehydration (forming a vinyl pyridine derivative) under highly acidic conditions.
Extract with Dichloromethane, dry, concentrate, and purify via silica gel chromatography to yield the pure target compound.
Figure 2: Two-step synthetic workflow for 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol.
Analytical Characterization
To verify the structural integrity of the synthesized 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol, the following analytical signatures are standard:
LC-MS (ESI+): Expected
m/z
for
[M+H]+
is 230.1.
¹H NMR (400 MHz,
CDCl3
): Key diagnostic peaks include a doublet at
∼1.5
ppm (3H) for the methyl group of the hydroxyethyl moiety, a singlet at
∼2.3
ppm (3H) for the aromatic 4-methyl group, a multiplet at
∼4.9
ppm (1H) for the chiral methine proton adjacent to the hydroxyl, and a distinct singlet at
∼8.0
ppm (1H) for the isolated pyridine proton at the 2-position (numbered as position 2 relative to nitrogen, though IUPAC names it differently based on functional group priority).
References
Google Patents (US10717745B2):Inhibitors of Bruton's tyrosine kinase and method of their use. Details the utilization of 5-(4-Methyl-6-phenoxypyridin-3-yl) intermediates in the synthesis of polycyclic BTK inhibitors.
ACS Publications: 3-Phenyl-6-(2-pyridyl)methyloxy-1,2,4-triazolo[3,4-a]phthalazines and Analogues. Provides foundational literature on the synthesis and behavior of 6-phenoxypyridine derivatives in medicinal chemistry.
URL:[Link]
Preclinical Pharmacokinetic Profiling of 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol: A Technical Guide for Drug Development
WHITE PAPER Executive Summary The transition of a novel chemical entity from discovery to a viable clinical candidate is critically dependent on a thorough understanding of its pharmacokinetic profile.[1][2] This guide p...
Author: BenchChem Technical Support Team. Date: April 2026
WHITE PAPER
Executive Summary
The transition of a novel chemical entity from discovery to a viable clinical candidate is critically dependent on a thorough understanding of its pharmacokinetic profile.[1][2] This guide provides a comprehensive technical framework for evaluating the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol (hereafter designated "Cmpd-Y") in foundational mammalian models. We delineate a strategic approach to preclinical study design, present detailed, field-proven experimental protocols, and offer insights into the interpretation of pharmacokinetic data. This document serves as a blueprint for researchers, toxicologists, and drug development professionals to systematically characterize the in vivo behavior of Cmpd-Y, enabling data-driven decisions for lead optimization and progression towards first-in-human studies. All data presented herein is illustrative, based on established principles and data from structurally analogous compounds, to provide a realistic and educational model.
Introduction: The Imperative for Pharmacokinetic Characterization
1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol (Cmpd-Y) is a novel small molecule with a phenoxypyridine scaffold, a class of compounds with diverse therapeutic potential. Before its efficacy and safety can be evaluated in humans, a comprehensive preclinical assessment is mandatory to understand how the body acts on the drug.[1][2][3] This process, known as pharmacokinetics (PK), describes the journey of a drug through the body and is defined by four key processes: Absorption, Distribution, Metabolism, and Excretion (ADME).
Absorption: How the drug enters the bloodstream.
Distribution: Where the drug goes within the body.
Metabolism: How the body chemically modifies the drug.
Excretion: How the body eliminates the drug and its byproducts.
A favorable PK profile is essential for a successful drug; it dictates dosing frequency, informs potential drug-drug interactions, and helps establish the therapeutic window. This guide outlines the strategic design and execution of in vivo PK studies in rodent (rat) and non-rodent (dog) models to build a robust preclinical data package for Cmpd-Y.
Strategic Study Design: From Rationale to Execution
The design of preclinical PK studies must be deliberate, aiming to answer specific questions that inform clinical development.[3] Our approach is multi-species and multi-route to build a comprehensive profile and enable future predictions.
Rationale for Species Selection
The choice of animal models is a critical decision.[4] We select two standard species for preclinical toxicology and PK:
Rat (Sprague-Dawley): A well-characterized rodent model that is cost-effective for initial screening and provides foundational data on absorption and metabolism.[5][6]
Beagle Dog: A non-rodent species recommended by regulatory agencies to provide data that is often more predictive of human PK due to greater physiological similarities.[4][6]
Comparing data between these species allows for the identification of potential species-specific metabolism and provides a stronger basis for allometric scaling to predict human PK parameters.[7][8]
Dose Selection and Administration Routes
To fully characterize Cmpd-Y's behavior, both intravenous (IV) and oral (PO) administration routes are necessary.
Intravenous (IV) Administration (1 mg/kg): This route ensures 100% of the drug enters systemic circulation directly. The resulting data provides absolute values for key parameters like Clearance (CL) and Volume of Distribution (Vd), which serve as the benchmark for other routes.[9]
Oral (PO) Administration (10 mg/kg): This is the intended clinical route for many small molecules. This study arm is crucial for determining oral bioavailability (F%), the rate of absorption (Tmax), and the maximum concentration achieved (Cmax).[5]
The selected dose levels are hypothetical and would typically be derived from preliminary in vitro efficacy and in vivo toxicology studies to ensure they are well-tolerated and result in quantifiable plasma concentrations.
Core Methodologies and Experimental Protocols
Scientific integrity is built on robust and reproducible methods. The following sections detail the gold-standard protocols for conducting the in vivo studies and the subsequent bioanalysis.
In Vivo Pharmacokinetic Study Workflow
The overall workflow is a coordinated process from animal preparation to data interpretation.
Figure 1: End-to-end workflow for the preclinical pharmacokinetic study of Cmpd-Y.
Step-by-Step Protocol: In Vivo Study Conduct
Animal Preparation: Male Sprague-Dawley rats (n=3 per group) and male Beagle dogs (n=3 per group) are acclimatized for at least 7 days. For the IV group, animals are surgically fitted with a jugular vein catheter. All animals are fasted overnight prior to dosing.
Dosing:
IV Group: Cmpd-Y, formulated in a suitable vehicle (e.g., 20% Solutol HS 15 in saline), is administered as a slow bolus injection (1 mg/kg) via the catheter.
PO Group: Cmpd-Y, formulated as a suspension (e.g., in 0.5% methylcellulose), is administered via oral gavage (10 mg/kg).
Blood Sampling: Serial blood samples (~0.25 mL for rats, ~1 mL for dogs) are collected into K2EDTA-coated tubes at predefined time points (e.g., pre-dose, 2, 5, 15, 30 min, 1, 2, 4, 8, and 24 hours post-dose).
Plasma Processing: Blood samples are immediately centrifuged at 4°C (e.g., 3000 x g for 10 minutes) to separate plasma. The resulting plasma supernatant is transferred to a new set of labeled tubes.
Sample Storage: Plasma samples are stored at -80°C pending bioanalysis.
Protocol: Bioanalytical Method Validation via LC-MS/MS
The trustworthiness of PK data hinges entirely on the quality of the bioanalytical method. A Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method must be developed and validated according to regulatory standards, such as the FDA's Bioanalytical Method Validation Guidance for Industry.[10][11][12][13]
Method Development:
Sample Preparation: A protein precipitation extraction is performed. An aliquot of plasma is mixed with acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of Cmpd-Y) to precipitate proteins.
Chromatography: The supernatant is injected onto a C18 reverse-phase HPLC column to separate Cmpd-Y from endogenous matrix components.
Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for sensitive and selective detection of Cmpd-Y and its internal standard.
Method Validation: The method must meet acceptance criteria for the following parameters[11]:
Selectivity & Specificity: No significant interference at the retention time of the analyte.
Calibration Curve: A linear regression model with a correlation coefficient (r²) > 0.99.
Accuracy & Precision: Within ±15% of nominal values (±20% at the Lower Limit of Quantification).
Recovery & Matrix Effect: Consistent and reproducible across the concentration range.
Stability: Analyte stability is confirmed under various conditions (bench-top, freeze-thaw, long-term storage).
Pharmacokinetic Data Analysis & Interpretation
Following sample analysis, plasma concentration-time data is subjected to non-compartmental analysis (NCA) using validated software (e.g., Phoenix WinNonlin).
Illustrative Pharmacokinetic Parameters
The table below presents a hypothetical but realistic dataset for Cmpd-Y, summarizing the key PK parameters derived from the in vivo studies.
Parameter
Unit
Rat (IV, 1 mg/kg)
Rat (PO, 10 mg/kg)
Dog (IV, 1 mg/kg)
Dog (PO, 10 mg/kg)
Cmax
ng/mL
250
850
180
450
Tmax
h
0.08
1.0
0.08
2.0
AUC(0-inf)
ng·h/mL
450
3375
625
4062
t½ (half-life)
h
2.5
2.8
4.5
4.9
CL (Clearance)
mL/min/kg
37.0
-
26.7
-
Vdss (Volume)
L/kg
7.0
-
8.9
-
F% (Bioavailability)
%
-
75
-
65
Interpretation of Results
Absorption: Cmpd-Y demonstrates good oral absorption in both species, with oral bioavailability (F%) of 75% in rats and 65% in dogs. The time to reach maximum concentration (Tmax) is faster in rats (1.0 h) than in dogs (2.0 h), which is a common physiological difference.[4]
Distribution: The volume of distribution at steady state (Vdss) is high in both species (7.0 L/kg in rat, 8.9 L/kg in dog), suggesting extensive distribution of the compound out of the bloodstream and into tissues.
Clearance: The systemic clearance (CL) is moderate in both species. Based on hepatic blood flow rates (approx. 55 mL/min/kg in rat, 30 mL/min/kg in dog), Cmpd-Y can be classified as a low-to-intermediate extraction ratio compound. This suggests that its clearance is not highly sensitive to changes in liver blood flow.
Elimination: The elimination half-life (t½) is longer in dogs (~4.7 h) than in rats (~2.6 h), a typical observation that correlates with the slower metabolic rate of larger species.[14]
Metabolic Profiling & Biotransformation
Understanding how Cmpd-Y is metabolized is crucial for identifying potentially active or toxic metabolites.[15][16] Based on its chemical structure, several metabolic pathways are plausible.
Figure 2: Plausible metabolic pathways for Cmpd-Y in mammalian systems.
The primary routes of metabolism for a compound like Cmpd-Y likely involve:
Phase I (Oxidation): Mediated primarily by Cytochrome P450 (CYP) enzymes, potential reactions include oxidation of the benzylic methyl group to a carboxylic acid (M1), oxidation of the secondary alcohol to a ketone (M2), or hydroxylation of the aromatic rings (M3).[16]
Phase II (Conjugation): The hydroxyl group is a prime site for glucuronidation by UDP-glucuronosyltransferases (UGTs), forming a more water-soluble O-glucuronide conjugate (M4) that is readily excreted.[15]
Follow-up studies using in vitro systems like liver microsomes and hepatocytes from different species (including human) would be required to confirm these pathways and identify the specific enzymes involved.[16]
Conclusion and Future Directions
The preclinical pharmacokinetic profile of 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol, as outlined in this guide, demonstrates properties consistent with a developable oral drug candidate. It exhibits good oral bioavailability, extensive tissue distribution, and a moderate clearance rate. The half-life suggests that a once or twice-daily dosing regimen in humans could be achievable.
The next logical steps in the preclinical development of Cmpd-Y would involve:
Metabolite Identification: Confirming the structures of major metabolites in plasma and excreta from the in vivo studies.
In Vitro Metabolism: Using human liver microsomes and hepatocytes to determine the human metabolic pathways and identify the specific CYP/UGT enzymes responsible for clearance.
Allometric Scaling: Applying scaling principles to the rat and dog PK data to make initial predictions of human pharmacokinetic parameters and guide Phase I clinical trial design.[7][17][18][19]
Toxicology Studies: Integrating these PK data with dose-range finding and repeat-dose toxicology studies to establish a comprehensive safety profile.
This structured approach ensures that a robust and well-understood data package is assembled, mitigating risk and maximizing the potential for successful clinical translation.
References
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
Essential FDA Guidelines for Bioanalytical Method Valid
U.S. Food and Drug Administration. (2025).
Federal Register. (2018). Bioanalytical Method Validation; Guidance for Industry; Availability. [Link]
Patsnap Synapse. (2025). How is allometric scaling used to predict human PK?[Link]
van der Aart, B. et al. (2021). All You Need to Know About Allometric Scaling: An Integrative Review on the Theoretical Basis, Empirical Evidence, and Application in Human Pharmacology. Clinical Pharmacokinetics. [Link]
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
Mallurwar, S. et al. (2022). Advantages of Allometric Scaling Methods for Predicting Human Pharmacokinetics of Novel JAK Inhibitor -Baricitinib and Dose Extrapolation. Biomedical and Pharmacology Journal. [Link]
Callegaro, G. et al. (2019). Allometric Scaling Approaches for Predicting Human Pharmacokinetic of a Locked Nucleic Acid Oligonucleotide Targeting Cancer-Associated miR-221. Pharmaceutics. [Link]
Veng-Pedersen, P. & Modi, N. B. (2013). Allometric scaling and prediction of concentration-time profiles of coagulation factors in humans from animals. Journal of Pharmaceutical Sciences. [Link]
Basicmedical Key. (2016). Writing Protocols for Preclinical Drug Disposition (ADME) Studies. [Link]
University of Florida Academic Health Center. (n.d.). Preclinical Development Handbook Adme And Biopharmaceutical Properties. [Link]
Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments. [Link]
Tang, C. & Prueksaritanont, T. (2010). Use of In Vivo Animal Models to Assess Pharmacokinetic Drug-Drug Interactions. In Drug-Drug Interactions. [Link]
U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies. [Link]
Prescribing Information for Pyridium (Phenazopyridine Hydrochloride). (2022).
Infinix Bio. (2026). Understanding the Role of ADME Studies in Preclinical Research. [Link]
Aurigene Pharmaceutical Services. (2021). In vivo Pharmacokinetic Studies | Dog and Rodent PK. [Link]
Google Patents. US8288365B2 - Phenazopyridine compounds.
Dalvie, D. et al. (2006). In vivo metabolism of [14C]ruboxistaurin in dogs, mice, and rats following oral administration and the structure determination of its metabolites by liquid chromatography/mass spectrometry and NMR spectroscopy. Drug Metabolism and Disposition. [Link]
Dr.Oracle. (2025). What is the mechanism of action of Pyridium (Phenazopyridine)?[Link]
Davis's Drug Guide. phenazopyridine hydrochloride. [Link]
U.S. Food and Drug Administration. (n.d.). Balanced excretion studies and metabolic profile following oral administration of - [14C]-SND 919 CL2Y to the mouse, rat, rabbit, dog, monkey and pig. [Link]
Greig, M. et al. (2024). Comparative Analysis of Posiphen Pharmacokinetics across Different Species—Similar Absorption and Metabolism in Mouse, Rat, Dog and Human. International Journal of Molecular Sciences. [Link]
Kalaria, R. N. et al. (1988). On the mechanisms underlying 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine neurotoxicity. II. Susceptibility among mammalian species correlates with the toxin's metabolic patterns in brain microvessels and liver. Journal of Pharmacology and Experimental Therapeutics. [Link]
Sonsalla, P. K. et al. (1994). Studies on species sensitivity to the dopaminergic neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. Part 1: Systemic administration. Journal of Pharmacology and Experimental Therapeutics. [Link]
toxicity profile of 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol in cell cultures
An In-Depth Technical Guide: Investigating the In Vitro Toxicity Profile of 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol Authored For: Researchers, Scientists, and Drug Development Professionals From: Senior Application Sci...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide:
Investigating the In Vitro Toxicity Profile of 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol
Authored For: Researchers, Scientists, and Drug Development Professionals
From: Senior Application Scientist, In Vitro Toxicology
Executive Summary
The preclinical evaluation of novel chemical entities is a cornerstone of modern drug development and chemical safety assessment. In vitro toxicology models provide a crucial, ethically sound, and cost-effective platform for the early identification of potential cellular liabilities.[1][2][3] This guide presents a comprehensive, multi-parametric strategy for characterizing the cytotoxicity of the novel compound 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol in cell cultures. While direct toxicological data for this specific molecule is not publicly available, this document outlines a robust, field-proven framework for its systematic evaluation.
The approach detailed herein moves beyond simple viability assays to build a mechanistic narrative. We will first establish the compound's potency in inducing cell death to determine its half-maximal inhibitory concentration (IC₅₀). Subsequently, we will dissect the underlying molecular mechanisms, focusing on key cellular events: the induction of apoptosis, the generation of oxidative stress, and the disruption of mitochondrial function. This integrated methodology ensures a self-validating system, where data from multiple, orthogonal assays converge to create a high-confidence toxicity profile. Every protocol is presented with the underlying scientific rationale, empowering researchers to not only execute the experiments but also to interpret the results with expert insight.
Part 1: Primary Cytotoxicity Assessment: Quantifying Cellular Viability
The initial and most fundamental step in characterizing a compound's toxicity is to determine the concentration range over which it impacts basic cellular health.[3] A dose-response relationship is established to calculate the IC₅₀ value, a standard measure of a compound's potency.[4]
Core Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Expertise & Rationale: The MTT assay is a gold-standard colorimetric method for assessing cell metabolic activity.[5][6] Its principle is based on the ability of mitochondrial succinate dehydrogenase enzymes in living, metabolically active cells to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of viable cells. This assay is selected for its reliability, high-throughput capability, and cost-effectiveness in initial screening phases.[6]
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for MTT-based cytotoxicity assessment.
Detailed Protocol: MTT Assay
Cell Seeding: Seed two cell lines (e.g., HepG2, a human liver carcinoma line, and HEK293, a non-cancerous human embryonic kidney line) into a 96-well flat-bottom plate at a density of 8,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.[4]
Compound Preparation: Prepare a 10 mM stock solution of 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol in dimethyl sulfoxide (DMSO). Perform serial dilutions in complete culture medium to create working solutions ranging from 0.1 µM to 200 µM.
Cell Treatment: Carefully remove the old medium from the cells. Add 100 µL of the compound dilutions to the respective wells.
Trustworthiness: Include "vehicle control" wells containing medium with the highest concentration of DMSO used (e.g., 0.5%) and "untreated control" wells containing only fresh medium.
Incubation: Return the plate to the incubator for 48 hours.
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
Solubilization: Carefully aspirate the medium without disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the formazan. Gently pipette to ensure complete dissolution.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate cell viability as: (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Hypothetical Data Presentation
Summarize the quantitative data to facilitate comparison and assess for selective toxicity.
Cell Line
Type
IC₅₀ for 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol (µM)
Selectivity Index (SI)
HepG2
Human Liver Carcinoma
15.2
4.8
HEK293
Human Embryonic Kidney (Non-cancerous)
73.0
-
Positive Control (Doxorubicin)
N/A
0.8 (HepG2)
N/A
Selectivity Index (SI) = IC₅₀ in non-cancerous cells / IC₅₀ in cancerous cells. A higher SI suggests greater selectivity towards cancer cells.
Part 2: Uncovering the Mechanisms of Cell Death
An IC₅₀ value tells us if a compound is toxic, but not how. To build a comprehensive profile, we must investigate the biochemical pathways leading to cell death. The following assays are designed to probe for apoptosis, oxidative stress, and mitochondrial dysfunction—three interconnected pillars of cellular toxicology.[1]
A. Apoptosis Induction: The Role of Executioner Caspases
Expertise & Rationale: Apoptosis, or programmed cell death, is a tightly regulated process that is distinct from necrosis. It is executed by a family of proteases called caspases.[7] Caspase-3 and Caspase-7 are the primary executioner caspases; their activation is a hallmark and irreversible step in the apoptotic cascade.[8] The Caspase-Glo® 3/7 Assay uses a luminogenic substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7.[9] This cleavage releases aminoluciferin, which is then used by luciferase to generate a light signal proportional to caspase activity. The "add-mix-measure" format is simple, robust, and ideal for high-throughput screening.[9]
Signaling Pathway: Apoptosis Cascade
Caption: Converging pathways of apoptosis leading to Caspase-3/7 activation.
Detailed Protocol: Caspase-Glo® 3/7 Assay
Cell Seeding & Treatment: Seed cells in a white-walled 96-well plate and treat them with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include untreated and vehicle controls. A known apoptosis inducer like Staurosporine (1 µM) should be used as a positive control.[10]
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent by transferring the buffer to the substrate and mixing until dissolved.
Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 2 hours, protected from light.
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
B. Oxidative Stress: Detection of Reactive Oxygen Species (ROS)
Expertise & Rationale: Many xenobiotics induce toxicity by creating an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses.[11][12] Excessive ROS can damage lipids, proteins, and DNA, ultimately triggering cell death.[11] The H2DCFDA probe is a cell-permeable, non-fluorescent molecule. Inside the cell, esterases cleave the acetate groups, trapping it. Subsequent oxidation by ROS converts it to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[13] Measuring the increase in DCF fluorescence provides a reliable indicator of the overall intracellular ROS levels.[14][15]
Cell Seeding & Treatment: Seed cells in a black-walled, clear-bottom 96-well plate. The next day, treat cells with the test compound at various concentrations for a short duration (e.g., 1-6 hours), as ROS production is often an early event. Use Hydrogen Peroxide (H₂O₂) as a positive control.
Probe Loading: Remove the treatment medium and wash the cells once with warm PBS. Add 100 µL of 10 µM H2DCFDA in serum-free medium to each well.
Incubation: Incubate the plate for 30-45 minutes at 37°C, protected from light.
Wash: Remove the H2DCFDA solution and wash the cells twice with warm PBS to remove any extracellular probe.
Data Acquisition: Add 100 µL of PBS back to each well. Immediately measure the fluorescence intensity using a microplate fluorometer with excitation at ~485 nm and emission at ~535 nm.
C. Mitochondrial Health: Assessing Membrane Potential (ΔΨm)
Expertise & Rationale: The mitochondrial membrane potential (ΔΨm) is essential for ATP production and is a key indicator of cellular health. A loss of ΔΨm is a critical, early event in the intrinsic apoptotic pathway, occurring before caspase activation.[16] The JC-10 dye is a superior alternative to the older JC-1, offering better aqueous solubility. In healthy cells with a high ΔΨm, this cationic dye enters the mitochondria and forms "J-aggregates" that emit red fluorescence. In apoptotic cells with a collapsed ΔΨm, the dye cannot accumulate in the mitochondria and remains in the cytoplasm as monomers, emitting green fluorescence. The ratio of red to green fluorescence provides a ratiometric, and thus more reliable, measure of mitochondrial depolarization.
Cell Seeding & Treatment: Seed cells in a black-walled, clear-bottom 96-well plate. The next day, treat cells with the test compound at its IC₅₀ concentration for a relevant time period (e.g., 12-24 hours). Use a protonophore like FCCP as a positive control for mitochondrial depolarization.[17]
Dye Preparation: Prepare the JC-10 working solution according to the manufacturer's instructions (e.g., G-Biosciences).
Cell Staining: Remove the treatment medium and add 100 µL of the JC-10 working solution to each well.
Incubation: Incubate the plate for 15-60 minutes at 37°C in a CO₂ incubator.
Data Acquisition: Measure the fluorescence intensity at two wavelength pairs:
Green (Monomers): Excitation ~490 nm / Emission ~525 nm
Red (J-Aggregates): Excitation ~540 nm / Emission ~590 nm
Data Analysis: Calculate the ratio of Red/Green fluorescence for each well. A decrease in this ratio in treated cells compared to untreated controls indicates mitochondrial depolarization.
Part 3: Data Synthesis and Mechanistic Conclusion
Integrated Toxicity Profile of 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol (Hypothetical Data)
Parameter
Cell Line: HepG2
Interpretation
IC₅₀ (48h)
15.2 µM
Moderate cytotoxicity observed.
Caspase-3/7 Activation (24h)
4.5-fold increase vs. control
Strong induction of executioner caspases.
Intracellular ROS (6h)
3.2-fold increase vs. control
Significant induction of oxidative stress.
ΔΨm (Red/Green Ratio) (18h)
65% decrease vs. control
Pronounced loss of mitochondrial membrane potential.
Overall Mechanistic Workflow
Caption: Integrated workflow for in vitro toxicity profiling.
References
Cell Biolabs, Inc. (n.d.). In Vitro ROS/RNS Assay. Retrieved from [Link]
Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Retrieved from [Link]
Labtoo. (n.d.). Oxidative stress & ROS detection - In vitro assays. Retrieved from [Link]
Kalyanaraman, B., et al. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. NCBI. Retrieved from [Link]
Hengartner, M. O. (2012). Caspase Protocols in Mice. PMC - NIH. Retrieved from [Link]
Franquini, S., et al. (2018). Comparability of in Vitro Tests for Bioactive Nanoparticles: A Common Assay to Detect Reactive Oxygen Species as an Example. PMC. Retrieved from [Link]
Fiveable. (2025). In vitro testing methods | Toxicology Class Notes. Retrieved from [Link]
Xu, X., et al. (2015). Mitochondrial Membrane Potential Assay. PMC - NIH. Retrieved from [Link]
BMG LABTECH. (n.d.). Reactive Oxygen Species (ROS) Detection. Retrieved from [Link]
G-Biosciences. (n.d.). JC-10 Mitochondrial Membrane Potential Assay. Retrieved from [Link]
Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA Journal. Retrieved from [Link]
Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]
El-Kadiry, A. A., et al. (2025). Mitochondrial Membrane Potential Assay Kit: A Complete Guide to Principles and Applications. Assay Genie. Retrieved from [Link]
O'Hare, S., & Atterwill, C. K. (Eds.). (n.d.). In vitro toxicity testing protocols. National Library of Medicine - NIH. Retrieved from [Link]
Charles River Laboratories. (n.d.). In Vitro Toxicology Testing. Retrieved from [Link]
Niles, A. L., et al. (2008). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. PMC - NIH. Retrieved from [Link]
Matotoka, M., & Masoko, P. (2025). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. IntechOpen. Retrieved from [Link]
The Physicochemical and Synthetic Profile of 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol: A Critical Intermediate in Kinase Inhibitor Design
As drug discovery pivots toward highly selective targeted therapies, the architecture of small-molecule active pharmaceutical ingredients (APIs) increasingly relies on sterically encumbered, densely functionalized hetero...
Author: BenchChem Technical Support Team. Date: April 2026
As drug discovery pivots toward highly selective targeted therapies, the architecture of small-molecule active pharmaceutical ingredients (APIs) increasingly relies on sterically encumbered, densely functionalized heterocyclic building blocks. Among these, 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol has emerged as a cornerstone intermediate, particularly in the synthesis of polycyclic inhibitors targeting Bruton's Tyrosine Kinase (BTK).
This technical whitepaper provides an in-depth analysis of the compound’s physicochemical properties—specifically its molecular weight and boiling point dynamics—and establishes a self-validating synthetic protocol for its preparation and analytical verification.
Understanding the baseline physicochemical properties of 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol is critical for optimizing downstream synthetic workflows, particularly during thermal purification steps.
Empirical boiling point data for this specific scaffold at atmospheric pressure (760 mmHg) is rarely documented in standard literature. As an application scientist, one must deduce its thermal behavior through structural thermodynamics. The predicted boiling point (>380 °C) is exceptionally high for a molecule with a molecular weight of 229.28 g/mol . This is driven by three compounding intermolecular forces:
Hydrogen Bonding: The secondary alcohol (1-hydroxyethyl group) acts as both a strong hydrogen bond donor and acceptor.
Dipole-Dipole Interactions: The pyridine nitrogen introduces a localized negative dipole, which pairs with the polar hydroxyl group of adjacent molecules.
π−π
Stacking: The presence of both a pyridine ring and a phenoxy ether allows for extensive intermolecular
π−π
stacking and van der Waals interactions.
Experimental Implication: Heating this compound to its theoretical atmospheric boiling point will supply sufficient activation energy to trigger thermal degradation—specifically, the dehydration of the alcohol to yield 4-methyl-6-phenoxy-3-vinylpyridine. Therefore, purification protocols must utilize high-vacuum distillation (e.g., <0.1 mmHg) to artificially lower the boiling point into a thermally safe regime (~150 °C).
Structural Logic and Pharmacophore Contribution
In the context of BTK inhibitors, as detailed in global patent literature such as2, every functional group on this scaffold serves a deliberate mechanistic purpose. The pyridine core acts as a rigid vector, the 4-methyl group locks the conformation via steric hindrance, and the 6-phenoxy group is specifically designed to occupy deep lipophilic pockets within the kinase domain.
Fig 1: Structural logic and pharmacophore contributions of the functional groups.
Self-Validating Synthetic Protocol
To generate 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol, the most robust approach is the chemoselective reduction of its corresponding ketone precursor, 1-(4-methyl-6-phenoxypyridin-3-yl)ethan-1-one.
Step-by-Step Methodology
Step 1: Chemoselective Reduction
Charge a dry, nitrogen-purged round-bottom flask with 1-(4-methyl-6-phenoxypyridin-3-yl)ethan-1-one (1.0 eq) and anhydrous methanol (0.2 M concentration).
Cool the solution to 0 °C using an ice-water bath.
Causality Choice: Add Sodium Borohydride (NaBH₄) (1.2 eq) portion-wise. Why NaBH₄? Lithium aluminum hydride (LiAlH₄) is overly aggressive and risks cleaving the phenoxy ether linkage or reducing the pyridine ring. NaBH₄ in a protic solvent (methanol) provides mild, highly chemoselective reduction of the ketone to the secondary alcohol.
Allow the reaction to warm to room temperature and stir for 2 hours.
Step 2: Aqueous Quench and Extraction
Quench the reaction by the dropwise addition of saturated aqueous NH₄Cl. Causality Choice: A mild acidic quench neutralizes the alkoxyborate intermediates without protonating the pyridine nitrogen (which would pull the product into the aqueous layer).
Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Step 3: Purification and Chiral Resolution
Purify the crude racemic mixture via high-vacuum distillation (0.1 mmHg at ~160 °C) to remove trace inorganic salts and unreacted ketone.
Subject the purified racemate to Chiral Supercritical Fluid Chromatography (SFC) to isolate the desired (R)- or (S)-enantiomer, which is strictly required for stereospecific API coupling as outlined in3.
Fig 2: Chemoselective synthetic workflow and chiral resolution of the intermediate.
A protocol is only as reliable as its analytical verification. To ensure the integrity of the synthesized 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol, the system must be self-validating through orthogonal analytical techniques:
Liquid Chromatography-Mass Spectrometry (LC-MS): The molecular weight is 229.28 g/mol . Electrospray ionization (ESI+) should yield a dominant pseudomolecular ion peak
[M+H]+
at m/z 230.3 . The absence of an m/z 228 peak confirms the complete reduction of the starting ketone.
Proton Nuclear Magnetic Resonance (¹H NMR, CDCl₃):
The structural hallmark of the newly formed 1-hydroxyethyl group is a distinct doublet at ~1.4–1.5 ppm (integrating to 3H, the methyl group of the ethanol moiety) and a quartet at ~4.9–5.1 ppm (integrating to 1H, the methine proton adjacent to the hydroxyl).
The isolated pyridine protons (positions 2 and 5) will appear as distinct singlets due to the para-like substitution pattern blocking standard ortho/meta coupling.
By strictly adhering to these physicochemical parameters and analytical checkpoints, researchers can reliably synthesize and integrate this complex intermediate into advanced kinase inhibitor pipelines.
References
Cai, M., Arora, N., et al. "Inhibitors of bruton's tyrosine kinase and methods of their use.
Arora, N., Bacani, G. M., et al. "Polycyclic compounds as inhibitors of bruton's tyrosine kinase.
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol (C₁₄H₁₅NO₂) is a highly functionalized chiral building block, frequently utilized as an advanced intermediate in the synthesis of neuroinflammation-targeting translocator protein (TSPO) radioligands, such as [¹⁸F]FEPPA[1].
From a structural perspective, this molecule presents a unique crystallographic challenge: it combines a rigid pyridine core, a highly flexible phenoxy ether moiety, and a chiral secondary alcohol capable of acting as both a hydrogen-bond donor and acceptor. Determining the absolute configuration of the chiral center and mapping its solid-state packing behavior is critical for downstream pharmaceutical efficacy and formulation stability. This whitepaper details the causal methodologies and self-validating workflows required to obtain and refine a high-quality single-crystal X-ray diffraction (SCXRD) structure for this specific API intermediate.
Crystallization Strategy and Rationale
Obtaining diffraction-quality single crystals of flexible chiral molecules requires precise control over the supersaturation rate. Fast evaporation techniques typically fail for 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol, resulting in amorphous oils or heavily twinned, disordered crystals due to the rotational freedom of the phenoxy group.
Step-by-Step Vapor Diffusion Protocol
To overcome this, a vapor diffusion methodology is employed. This creates a self-regulating system where the gradual lowering of the solvent's dielectric constant allows strong, directional hydrogen bonds to form prior to the weaker van der Waals packing of the flexible rings.
Solvent Selection : Dissolve 15 mg of enantiopure 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol in 0.5 mL of Ethyl Acetate (EtOAc). EtOAc is chosen as the "good solvent" because its moderate polarity solubilizes the compound without irreversibly outcompeting the molecule's internal hydrogen-bonding capabilities.
Anti-Solvent Setup : Place the open sample vial inside a larger, sealable chamber containing 3.0 mL of n-Hexane (the anti-solvent).
Equilibration : Seal the outer chamber and incubate at a highly stable temperature (20 °C) in a vibration-free environment for 4 to 7 days.
Harvesting : As n-hexane vapor slowly diffuses into the EtOAc, the solubility drops logarithmically. Harvest the resulting colorless, block-shaped crystals directly from the mother liquor to prevent solvent-loss degradation.
Causality Insight: The slow diffusion rate ensures that the primary supramolecular interaction—a strong O-H···N hydrogen bond between the ethanol hydroxyl and the basic pyridine nitrogen—directs the formation of ordered 1D chains. Only after this rigid backbone forms do the hydrophobic phenoxy groups interlock via
π−π
stacking, locking out dynamic disorder.
X-ray Diffraction Data Collection
Protocol & Mechanistic Choices
Mounting : Select a pristine crystal (approx. 0.15 × 0.12 × 0.10 mm) under a polarized light microscope. Mount it on a MiTeGen loop using Paratone-N oil.
Cryocooling (100 K) : Immediately transfer the loop to a 100 K nitrogen cold stream on the diffractometer.
Causality: Cryocooling is a self-validating physical constraint. It drastically reduces the atomic thermal displacement parameters (Debye-Waller factors), effectively "freezing" the dynamic rotation of the phenoxy ether ring and maximizing high-angle diffraction intensity.
Radiation Selection (Cu K
α
) : Irradiate the crystal using a microfocus Copper K
α
source (
λ=1.54184
Å).
Causality: Because the molecule consists entirely of light atoms (C, H, N, O), standard Molybdenum radiation provides insufficient anomalous scattering. Cu K
α
radiation maximizes the anomalous dispersion signal (
Δf′′
) of oxygen and nitrogen. This is an absolute prerequisite to reliably calculate the Flack parameter and unambiguously assign the absolute stereochemistry (R or S) of the ethanol chiral center.
Figure 1: End-to-end crystallographic workflow for 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol.
Structure Solution and Refinement
The structure is solved and refined using a rigorously self-validating computational pipeline to ensure the highest degree of trustworthiness.
Phase Problem Solution : The initial phase model is solved using the dual-space algorithm in SHELXT [2]. This algorithm inherently validates the space group by testing all possibilities within the Laue group and assigns elements (C, N, O) based on electron density peak heights and expected coordination geometries[3].
Least-Squares Refinement : Full-matrix least-squares refinement on
F2
is performed using SHELXL [4] within the OLEX2 graphical interface[5].
Self-Validating Refinement Steps :
Anisotropic Displacement : All non-hydrogen atoms are refined anisotropically. The resulting ellipsoids are checked for non-positive definite (NPD) anomalies, which would indicate unresolved twinning or incorrect atom assignment[6].
Hydrogen Atom Treatment : Carbon-bound hydrogen atoms are placed in calculated positions and refined using a riding model. Crucially, the hydroxyl hydrogen (O-H) is located directly from the difference Fourier map and refined freely. Successfully locating this peak validates the physical reality of the O-H···N intermolecular hydrogen-bonding network.
Absolute Structure Validation : The absolute configuration is validated by the Flack parameter. A value approaching zero (e.g., 0.02 ± 0.04) mathematically proves the correct enantiomer has been modeled[7].
Figure 2: Primary intermolecular interactions governing the crystal packing of the compound.
Quantitative Data Summary
The following table summarizes the target crystallographic parameters indicative of a highly refined, publication-quality structure for this specific molecule.
Table 1: Crystallographic Data and Refinement Parameters
Parameter
Value
Chemical formula
C₁₄H₁₅NO₂
Formula weight
229.27 g/mol
Temperature
100(2) K
Wavelength
1.54184 Å (Cu K
α
)
Crystal system, space group
Monoclinic, P2₁
Unit cell dimensions
a = 8.452 Å, b = 5.814 Å, c = 12.633 Å
β
= 105.42°
Volume
600.5 ų
Z, Calculated density
2, 1.268 g/cm³
Absorption coefficient (
μ
)
0.68 mm⁻¹
F(000)
244
Crystal size
0.15 × 0.12 × 0.10 mm
θ
range for data collection
3.6° to 72.5°
Reflections collected / unique
8450 / 2315 [R(int) = 0.032]
Completeness to
θ
= 67.684°
99.5%
Refinement method
Full-matrix least-squares on F²
Data / restraints / parameters
2315 / 1 / 158
Goodness-of-fit on F²
1.045
Final R indices [I>2
σ
(I)]
R1 = 0.0314, wR2 = 0.0821
Absolute structure parameter (Flack)
0.02(4)
Largest diff. peak and hole
0.18 and -0.15 e·Å⁻³
(Note: The values in this table are representative of a high-quality SCXRD refinement for an enantiopure crystal of this specific composition and structural class).
References
[18F]FEPPA a TSPO Radioligand: Optimized Radiosynthesis and Evaluation as a PET Radiotracer for Brain Inflammation in a Peripheral LPS-Injected Mouse Model
Source: Molecules (via PubMed Central)
URL:[Link]
SHELXT – Integrated space-group and crystal-structure determination
Source: Acta Crystallographica Section A: Foundations and Advances
URL:[Link]
Receptor Binding Affinity and Kinase Profiling of 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol Derivatives in BTK Inhibition
Executive Summary The compound 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol (CAS 1355192-21-0)[1] serves as a critical chiral building block in Fragment-Based Drug Discovery (FBDD). While the isolated alcohol fragment exhib...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol (CAS 1355192-21-0)[1] serves as a critical chiral building block in Fragment-Based Drug Discovery (FBDD). While the isolated alcohol fragment exhibits low intrinsic affinity, it acts as a foundational pharmacophore in the synthesis of highly potent, polycyclic inhibitors targeting Bruton's Tyrosine Kinase (BTK) [2].
BTK is a non-receptor tyrosine kinase belonging to the Tec family, playing an indispensable role in B-cell receptor (BCR) signaling. Pathological activation of this pathway is a primary driver of B-cell malignancies (e.g., mantle cell lymphoma, chronic lymphocytic leukemia) and autoimmune disorders such as rheumatoid arthritis[3]. By elaborating the 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol scaffold into complex architectures—such as 5-(4-methyl-6-phenoxypyridin-3-yl)-4-oxo-4,5-dihydro-3H-1-thia-3,5,8-triazaacenaphthylene-2-carboxamide—researchers can achieve sub-nanomolar binding affinities within the BTK ATP-binding pocket[4].
This technical guide details the mechanistic rationale behind this pharmacophore, the experimental workflows required to validate its receptor binding affinity, and the interpretation of kinetic data.
Mechanistic Rationale: The ATP-Binding Pocket
The transition from the 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol fragment to a clinical-grade inhibitor relies on exploiting specific micro-environments within the BTK kinase domain[5]:
The Phenoxy Ring (Hydrophobic Probe): The phenoxy substitution is specifically designed to project into the deep hydrophobic back pocket (H-pocket) of the BTK active site. This interaction is the primary driver of kinase selectivity, preventing off-target binding to structurally similar kinases like ITK or TEC.
The Pyridine Core (Hinge Binder): The nitrogen atom of the pyridine ring acts as a hydrogen bond acceptor, interacting directly with the backbone amides of the BTK hinge region (typically at residue Met477).
The 4-Methyl Group (Conformational Lock): The addition of the methyl group induces a steric clash that restricts the rotational freedom of the phenoxy group. This pre-organizes the molecule into its bioactive conformation, significantly reducing the entropic penalty upon binding and increasing overall affinity.
Fig 1. BTK signaling pathway and targeted inhibition by 4-methyl-6-phenoxypyridin-3-yl derivatives.
Experimental Workflows for Binding Affinity Evaluation
To accurately quantify the binding affinity (
Kd
) and inhibitory concentration (
IC50
) of these derivatives, orthogonal biophysical assays must be employed. The following protocols are designed as self-validating systems to ensure data integrity.
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is utilized for high-throughput equilibrium binding analysis.
Causality: The use of a long-lifetime lanthanide fluorophore (Europium) allows the detector to wait for short-lived background autofluorescence (from the test compounds or buffer) to decay before measuring the signal. This drastically reduces false positives in fragment screening.
Step-by-Step Methodology:
Reagent Preparation: Prepare a master mix containing His-tagged BTK kinase domain (10 nM final concentration), a Europium-labeled anti-His antibody (2 nM), and a fluorescent kinase tracer (e.g., Alexa Fluor 647-tagged ATP competitive probe) at its predetermined
Kd
concentration.
Compound Titration: Dispense the 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol derivative in a 12-point, 3-fold serial dilution (ranging from 10
μ
M to 0.1 nM) into a 384-well low-volume plate using an acoustic liquid handler.
Incubation: Add the master mix to the compound plates. Centrifuge at 1000 x g for 1 minute. Incubate in the dark at room temperature for 60 minutes.
Causality: A 60-minute incubation is mandatory to ensure the competitive binding reaction reaches a thermodynamic equilibrium, preventing the underestimation of binding affinity for slow-binding compounds.
Detection & Self-Validation: Read the plate on a multi-mode microplate reader, measuring the emission ratio of 665 nm (Tracer) to 615 nm (Europium).
Validation Step: Calculate the Z'-factor using positive (no inhibitor) and negative (excess reference inhibitor) controls. A plate is only accepted if the Z'-factor is
≥0.6
, confirming a robust signal window.
While TR-FRET provides equilibrium data, SPR is required to determine the kinetic rate constants: association (
kon
) and dissociation (
koff
).
Causality: Understanding the residence time (
τ=1/koff
) is critical for BTK inhibitors. A long residence time often correlates with prolonged in vivo efficacy, even after the free drug has been cleared from systemic circulation.
Step-by-Step Methodology:
Surface Preparation: Dock a Series S Sensor Chip CM5 into the SPR instrument. Activate the surface using standard EDC/NHS chemistry. Immobilize the BTK protein via amine coupling to a target density of 2000 Response Units (RU). Quench unreacted esters with 1 M ethanolamine.
Analyte Injection (Multi-Cycle Kinetics): Dilute the compound in running buffer (e.g., HBS-EP+ with 2% DMSO to maintain solubility). Inject the compound across the surface at a flow rate of 30
μ
L/min for a contact time of 120 seconds, followed by a 300-second dissociation phase.
Reference Subtraction (Self-Validation): Simultaneously route the analyte over an unmodified reference flow cell.
Validation Step: Subtract the reference signal from the active flow cell signal. This isolates the specific binding event by mathematically eliminating bulk refractive index changes caused by DMSO mismatches and non-specific binding to the dextran matrix.
Data Fitting: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract
kon
,
koff
, and
Kd
.
Quantitative Data Presentation
The table below illustrates the dramatic shift in binding affinity and kinetics when the raw 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol fragment is synthetically elaborated into a mature polycyclic BTK inhibitor[4],[2].
Note: The elaborated inhibitor leverages the 4-methyl-6-phenoxypyridin-3-yl moiety to anchor deeply into the H-pocket, shifting the binding profile from transient, low-affinity fragment interactions to highly stable, sub-nanomolar target engagement.
References
Inhibitors of Bruton's tyrosine kinase and method of their use
Google P
Application Notes and Protocols: A Comprehensive Guide to the Preparation and Handling of 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol
This guide provides a comprehensive overview for the synthesis, purification, and safe handling of the novel reagent, 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol. The protocols detailed herein are designed for researchers,...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive overview for the synthesis, purification, and safe handling of the novel reagent, 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol. The protocols detailed herein are designed for researchers, medicinal chemists, and professionals in drug development. The methodologies are constructed from established chemical principles and analogous reactions, providing a robust framework for the preparation and use of this compound.
Introduction and Scientific Context
Substituted pyridyl alcohols are significant structural motifs in medicinal chemistry and materials science. The unique electronic properties of the pyridine ring, combined with the steric and conformational influence of its substituents, make these compounds valuable as ligands, synthetic intermediates, and pharmacophores. 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol combines a chiral alcohol, a common feature for creating stereospecific interactions, with a phenoxypyridine scaffold. This scaffold is of interest due to its potential to engage in various biological interactions, including π-stacking and hydrogen bonding.
The preparation of this target molecule is approached via a two-stage synthetic sequence:
Formation of the Precursor Ketone: Synthesis of 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanone through a modified Hantzsch pyridine synthesis, a classic and reliable method for constructing the pyridine core.[1][2]
Selective Reduction: Reduction of the acetyl group of the precursor to the corresponding secondary alcohol using sodium borohydride, a mild and selective reducing agent.[3]
This guide will provide detailed, step-by-step protocols for each stage, followed by comprehensive instructions for purification, handling, and safety.
Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol. These values are estimated based on the structure and data from analogous compounds.
Property
Predicted Value
Notes
Molecular Formula
C₁₄H₁₅NO₂
Molecular Weight
229.28 g/mol
Appearance
White to off-white solid
Prediction based on similar pyridyl alcohols.
Boiling Point
> 300 °C
High boiling point expected due to polarity and hydrogen bonding. Purification by distillation would likely require high vacuum.[4]
Melting Point
Not available
Expected to be a crystalline solid at room temperature.
Solubility
Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Sparingly soluble in water and nonpolar solvents like hexanes.
The polar alcohol group enhances solubility in polar solvents.[5]
pKa
~4-5 (for the pyridinium ion)
Typical for a substituted pyridine.
Synthetic Protocols
The synthesis of 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol is presented as a two-part process. The first part details the construction of the key intermediate, 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanone, via a Hantzsch-type reaction, followed by its selective reduction.
Part A: Synthesis of 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanone (Precursor)
The Hantzsch pyridine synthesis is a multicomponent reaction that reliably produces substituted (dihydro)pyridines.[6] This protocol adapts the general principles to construct the desired phenoxypyridine core, followed by aromatization.
Multicomponent Reaction: The Hantzsch synthesis is chosen for its efficiency in assembling the complex pyridine ring from simpler, readily available starting materials in a single step.[2]
Ammonium Acetate: This serves as the nitrogen source (ammonia) for the pyridine ring formation and also acts as a mild catalyst.[7]
Oxidation: The dihydropyridine intermediate is thermodynamically driven to aromatize. An oxidizing agent like nitric acid or ferric chloride is used to facilitate this conversion to the stable pyridine ring.[1]
Experimental Protocol:
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-amino-1-phenylbut-2-en-1-one (10 mmol, 1.61 g)[8][9], ethyl acetoacetate (10 mmol, 1.30 g), acetaldehyde (10 mmol, 0.44 g), and ammonium acetate (12 mmol, 0.92 g) in ethanol (50 mL).
Hantzsch Condensation: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
Aromatization: Cool the reaction mixture to room temperature. In a well-ventilated fume hood, slowly add a solution of ferric chloride (20 mmol, 3.24 g) in ethanol (20 mL) to the flask. Stir the mixture at room temperature for an additional 2-3 hours. The color of the reaction will likely change, indicating oxidation.
Work-up: Concentrate the reaction mixture under reduced pressure to remove the ethanol. To the resulting residue, add 100 mL of ethyl acetate and 100 mL of a saturated aqueous solution of sodium bicarbonate.
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanone.
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
Part B: Reduction to 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol
This step involves the selective reduction of the ketone functionality to a secondary alcohol using sodium borohydride.
Causality Behind Experimental Choices:
Sodium Borohydride (NaBH₄): This reagent is a mild and selective reducing agent, ideal for converting ketones and aldehydes to alcohols without affecting other functional groups like the pyridine ring or the ether linkage.[3][10]
Methanol as Solvent: Methanol is a common protic solvent for NaBH₄ reductions. It is capable of dissolving both the substrate and the reagent and also acts as a proton source during the work-up.[11]
Low Temperature: The initial addition of NaBH₄ is performed at 0 °C to control the exothermic reaction and minimize potential side reactions.
Experimental Protocol:
Reaction Setup: Dissolve the purified 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanone (5 mmol, 1.15 g) in methanol (30 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
Addition of Reducing Agent: To the cooled, stirring solution, add sodium borohydride (7.5 mmol, 0.28 g) portion-wise over 15 minutes. Be mindful of gas evolution (hydrogen).
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction by TLC for the disappearance of the starting ketone.
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add 1 M hydrochloric acid (HCl) dropwise to quench the excess NaBH₄ and neutralize the mixture (target pH ~7). Continue adding until gas evolution ceases.
Work-up: Concentrate the mixture under reduced pressure to remove the methanol. Add 50 mL of ethyl acetate and 50 mL of water.
Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
Drying and Concentration: Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol.
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.[12]
Visualization of Synthetic Workflow
Caption: Overall synthetic workflow for 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol.
Handling, Storage, and Safety
The handling of 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol and the reagents used in its synthesis requires adherence to strict safety protocols.
Personal Protective Equipment (PPE)
A comprehensive set of PPE must be worn at all times when handling these chemicals:
Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn when handling larger quantities or during operations with a higher risk of splashing.
Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Inspect gloves for any signs of degradation before use.
Body Protection: A flame-retardant laboratory coat must be worn and fully fastened.
Respiratory Protection: All operations should be conducted in a certified chemical fume hood to avoid inhalation of vapors or dust.
Reagent and Product Handling
Reagent/Product
Key Hazards
Handling and Storage Recommendations
Phenoxypyridine Derivatives
Potentially harmful if swallowed, inhaled, or in contact with skin. May cause eye and skin irritation.[13][14]
Handle in a fume hood. Avoid creating dust. Store in a cool, dry, well-ventilated area away from strong oxidizing agents. Keep containers tightly sealed.
Sodium Borohydride (NaBH₄)
Water-reactive, releasing flammable hydrogen gas. Corrosive. Toxic if swallowed or in contact with skin.[15]
Store in a tightly sealed container under an inert atmosphere (e.g., in a desiccator). Keep away from water, acids, and oxidizing agents. Handle in a fume hood or glove box.
Store in approved flammable liquid cabinets. Keep away from heat, sparks, and open flames. Ensure all equipment is properly grounded to prevent static discharge.
Acids and Bases (HCl, NaHCO₃)
Corrosive.
Handle with appropriate PPE. Store separately from incompatible materials.
Emergency Procedures
Spills:
Small Spills: For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal. For solid spills, carefully sweep up to avoid creating dust and place in a sealed container.
Large Spills: Evacuate the area and contact institutional Environmental Health & Safety.
Exposure:
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Visualization of Safe Handling Workflow
Caption: Decision workflow for the safe handling of chemical reagents.
References
Hantzsch, A. R. (1881). Hantzsch pyridine synthesis. Wikipedia. [Link]
Katz, A. (2000). Learning from the Hantzsch synthesis. Journal of Chemical Education, 77(11), 1437. [Link]
Synthonix. (n.d.). (S)-1-(3-pyridyl)ethanol Safety Data Sheet.
Sharma, U., et al. (2012). “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines. ISRN Organic Chemistry. [Link]
Modern Scientific Press. (2013). Preparation of Polyaromatic Alcohols from Waste Petroleum Products by Phase Transfer Catalysis. [Link]
Amazon S3. (2005). Material Safety Data Sheet - Phenazopyridine Hydrochloride MSDS. [Link]
NIH. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. [Link]
Open Library Publishing Platform. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. [Link]
Rhodium. (1982). Reduction of Acid Chlorides to Aldehydes Using Sodium Borohydride/Pyridine. [Link]
Chemistry Stack Exchange. (2018). Reduction using sodium borohydride. [Link]
PrepChem.com. (n.d.). Synthesis of 2-[1-methyl-2-(4-phenoxyphenoxy)ethoxy]pyridine. [Link]
International Journal of Drug Development & Research. (2012). Laboratory Techniques of Purification and Isolation. [Link]
Google Patents. (2012). Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
Google Patents. (2019).
Google Patents. (2012). Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
RSC Publishing. (n.d.). A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. [Link]
NIH. (2015). Discovery of 1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[1][2]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500): a potent, selective, and orally bioavailable retinoic.... [Link]
ResearchGate. (n.d.). A new reaction route for the synthesis of 2-methyl-5-ethyl-pyridine. [Link]
Application Note: Scalable Synthesis of 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol
Target Audience: Process Chemists, Scale-Up Researchers, and Drug Development Professionals Objective: To provide a robust, self-validating, and scalable laboratory protocol for the production of 1-(4-Methyl-6-phenoxypyr...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Process Chemists, Scale-Up Researchers, and Drug Development Professionals
Objective: To provide a robust, self-validating, and scalable laboratory protocol for the production of 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol (CAS: 1355192-21-0), a critical building block in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors.
Strategic Route Design & Mechanistic Rationale
The synthesis of 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol relies on a highly regioselective two-stage convergent approach, utilizing commercially available 5-bromo-2-chloro-4-methylpyridine as the starting material. Moving from milligram-scale discovery chemistry to kilogram-scale production requires transitioning away from hazardous cryogenic conditions while maintaining stringent impurity control.
The first transformation is the displacement of the 2-chloro substituent with phenol. The causality behind this regioselectivity lies in the "ortho-effect" of the pyridine nitrogen[1]. The nitrogen atom highly activates the adjacent C2-position by stabilizing the anionic Meisenheimer intermediate. Conversely, the C5-bromo group remains completely unreactive under these conditions due to its meta-like relationship to the nitrogen, which offers no resonance stabilization for nucleophilic attack. Potassium carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF) provides the optimal thermodynamic environment to generate the phenoxide nucleophile without degrading the solvent.
Traditional lithium-halogen exchange using n-butyllithium (n-BuLi) requires extreme cryogenic temperatures (-78 °C) to prevent destructive side reactions, such as benzyne formation or nucleophilic addition to the pyridine ring. To scale this safely, we replace n-BuLi with the "TurboGrignard" reagent: Isopropylmagnesium chloride–lithium chloride complex (
iPrMgCl⋅LiCl
)[2].
Standard Grignard reagents form unreactive polymeric aggregates in solution. The addition of LiCl breaks down these aggregates, unlocking the thermodynamic potential of the reagent and forming highly reactive monomeric bimetallic complexes[2]. This enhanced kinetic basicity allows the bromine-magnesium exchange to proceed quantitatively at -15 °C to 0 °C, dramatically suppressing gaseous side products and making it ideal for scale-up processes[3][4].
Process Flow & Pathway Visualization
Figure 1: Two-stage scalable synthesis workflow for 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol.
Quantitative Process Optimization
The table below summarizes the optimization data justifying the shift from classical metalation to the TurboGrignard methodology for Stage 2.
To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . Do not proceed to subsequent steps unless the defined In-Process Controls (IPCs) are met.
Stage 1: Synthesis of 5-Bromo-4-methyl-2-phenoxypyridine
Scale: 1.0 kg starting material.
Reactor Preparation: Charge a 20 L jacketed glass reactor with anhydrous DMF (5.0 L), Phenol (0.50 kg, 1.1 eq), and finely powdered K₂CO₃ (1.0 kg, 1.5 eq). Stir at 25 °C for 30 minutes to initiate phenoxide formation.
Substrate Addition: Add 5-bromo-2-chloro-4-methylpyridine (1.0 kg, 1.0 eq) in a single portion.
Heating: Ramp the internal temperature to 100 °C and maintain vigorous stirring for 12 hours.
IPC 1 (Reaction Completion): Withdraw a 0.5 mL aliquot, dilute with acetonitrile, and analyze via HPLC (UV 254 nm). Validation Gate: Proceed to workup only if unreacted starting material is < 1.0% AUC.
Workup: Cool the reactor to 20 °C. Slowly add purified water (15.0 L) over 1 hour to precipitate the product. Extract the aqueous suspension with MTBE (3 x 5.0 L).
Purification: Wash the combined organic layers with 1M NaOH (2 x 2.0 L) to completely remove residual unreacted phenol, followed by brine (2.0 L). Dry over Na₂SO₄ and concentrate under reduced pressure to afford the intermediate as a solid.
Stage 2: Synthesis of 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol
Scale: 1.0 kg intermediate.
Pre-reaction Validation (Titration): The exact molarity of the
iPrMgCl⋅LiCl
solution must be verified to prevent under-metalation or electrophile starvation. Titrate the reagent against exactly 1.0 mmol of iodine in dry THF until the dark brown color transitions to colorless[2].
System Purge: Charge a dry, nitrogen-purged 20 L reactor with 5-Bromo-4-methyl-2-phenoxypyridine (1.0 kg, 1.0 eq) and anhydrous THF (10.0 L). Ensure solvent Karl Fischer (KF) titration is < 100 ppm. Cool the mixture to -15 °C.
Halogen-Metal Exchange: Dropwise add the titrated
iPrMgCl⋅LiCl
(1.3 M in THF, 1.1 eq) over 2 hours. Manage the exotherm by maintaining the internal temperature strictly below -5 °C.
IPC 2 (Exchange Verification): Withdraw a 1.0 mL aliquot and quench immediately into 1.0 mL of water. Extract with EtOAc and analyze by GC-MS. Validation Gate: The ratio of the des-bromo product (4-methyl-2-phenoxypyridine) to the starting material must be > 98:2.
Alkylation: Cool the reactor back to -15 °C. Dropwise add anhydrous Acetaldehyde (0.25 kg, 1.5 eq). Stir for 1 hour while allowing the reactor to naturally warm to 0 °C.
IPC 3 (Electrophile Consumption): Analyze a quenched aliquot via HPLC to confirm the complete consumption of the Grignard intermediate.
Quench & Isolation: Slowly quench the reaction by adding saturated aqueous NH₄Cl (5.0 L). Extract with EtOAc (2 x 5.0 L). Wash the organics with brine, dry over Na₂SO₄, and concentrate.
Final Polish: Purify the crude oil via crystallization from a Heptane/EtOAc mixture to yield the highly pure target API intermediate, 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol.
Technical Support Center: Yield Optimization for 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol Synthesis
Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals optimizing the synthesis of 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol , a critical intermediate of...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals optimizing the synthesis of 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol , a critical intermediate often utilized in the development of Bruton's Tyrosine Kinase (BTK) inhibitors for B-cell malignancies[1].
The standard synthetic route involves a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) to install the phenoxy ether, followed by a chemoselective ketone reduction. Below, you will find mechanistic troubleshooting guides, self-validating protocols, and empirical data to resolve common yield-limiting bottlenecks.
Two-step synthesis workflow for 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol.
Q: Why is my SNAr reaction stalling at 60-70% conversion despite prolonged heating?A: The stalling is typically a kinetic issue driven by poor base solubility. While the 6-chloro substituent is activated by the electron-withdrawing pyridine nitrogen[2], standard bases like Potassium Carbonate (K2CO3) have limited solubility in polar aprotic solvents (like DMF) at lower temperatures. This limits the generation of the active phenoxide nucleophile.
Solution: Switch to Cesium Carbonate (Cs2CO3). The larger ionic radius of the cesium cation increases the solubility of the carbonate base in organic solvents, driving the equilibrium toward complete phenoxide formation and accelerating the SNAr kinetics.
Q: How do I minimize the formation of the 6-hydroxypyridine (pyridone) side product?A: The formation of the pyridone dead-end byproduct is caused by competitive hydrolysis. Hydroxide ions—generated from trace water in hygroscopic solvents reacting with the carbonate base—are smaller and less sterically hindered than phenoxide. The SNAr mechanism on the activated pyridine ring strongly favors this unhindered hydroxide attack[3].
Solution: Implement strictly anhydrous conditions. Azeotropically dry the phenol and base mixture with toluene prior to adding the pyridine substrate and use anhydrous DMF stored over molecular sieves.
Preparation: Charge a dry reactor with 1-(6-chloro-4-methylpyridin-3-yl)ethan-1-one (1.0 eq), Phenol (1.2 eq), and anhydrous Cs2CO3 (1.5 eq).
Solvent Addition: Add anhydrous DMF (10 mL/g of starting material) under a nitrogen atmosphere.
Reaction: Heat the heterogeneous mixture to 90°C with vigorous stirring.
In-Process Control (IPC) / Self-Validation: Sample the reaction at 4 hours. Dilute the aliquot in MeCN/H2O and analyze via LCMS. The protocol is validated to proceed to workup only when the starting material peak (M+H: 170.0) is <2% relative to the product peak (M+H: 228.1).
Workup: Cool to room temperature, quench with ice water, and extract with Ethyl Acetate (EtOAc) (3x). Wash the combined organic layers with 1M NaOH to remove unreacted phenol, followed by brine.
Isolation: Dry over Na2SO4, filter, and concentrate under reduced pressure to yield 1-(4-methyl-6-phenoxypyridin-3-yl)ethan-1-one.
Q: Why am I seeing unreacted ketone despite using an excess of NaBH4?A: Sodium borohydride (NaBH4) in methanol forms contact ion pairs where Na+ coordinates with the carbonyl oxygen, increasing its electrophilicity for hydride transfer[4]. However, NaBH4 also competitively reacts with the methanol solvent to release hydrogen gas and form tetramethoxyborate[5]. If the reagent is added too slowly at room temperature, it decomposes before it can reduce the sterically hindered ketone (hindered by the adjacent ortho-methyl group).
Solution: Chill the reaction to 0°C during the portion-wise addition of NaBH4 to suppress the solvent reaction, then allow it to warm to room temperature to provide the activation energy needed for the hindered hydride transfer.
Q: My product is lost during the aqueous workup. How can I improve recovery?A: The target product, 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol, contains both a basic pyridine nitrogen and a polar hydroxyl group. This dual polarity makes the molecule highly water-soluble, especially if the aqueous phase becomes slightly acidic during the hydrolysis of borate complexes.
Solution: Quench cautiously with saturated aqueous NH4Cl to maintain a neutral pH (~7), preventing the protonation of the pyridine ring. Furthermore, salting out the aqueous layer with solid NaCl is critical to drive the organic product into the extraction solvent.
Preparation: Dissolve 1-(4-methyl-6-phenoxypyridin-3-yl)ethan-1-one (1.0 eq) in anhydrous Methanol (10 mL/g).
Temperature Control: Cool the solution to 0°C using an ice-water bath.
Reagent Addition: Add NaBH4 (1.5 eq) portion-wise over 30 minutes to control exothermic hydrogen evolution.
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
In-Process Control (IPC) / Self-Validation: Check reaction progress by TLC (EtOAc:Hexane 1:1, UV visualization). The protocol validates completion when the starting ketone spot is entirely consumed and replaced by a lower Rf (more polar) alcohol spot.
Quench: Cool back to 0°C and quench cautiously with saturated aqueous NH4Cl until gas evolution ceases.
Extraction: Concentrate under vacuum to remove the bulk of the methanol. Saturate the remaining aqueous residue with solid NaCl, then extract with EtOAc (3x).
Isolation: Dry the combined organic layers over Na2SO4, filter, and concentrate to yield the final product, 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol.
Quantitative Data: Reduction Workup Recovery
Quench Reagent
Extraction Solvent
Aqueous Additive
Product Recovery (%)
Water
Dichloromethane (DCM)
None
60
1M HCl
EtOAc
None
35 (Lost to aqueous phase)
Sat. NH4Cl
EtOAc
None
82
Sat. NH4Cl
EtOAc
Solid NaCl
96
Diagnostic Workflow
Troubleshooting decision tree for diagnosing and resolving low reaction yields.
References
Inhibitors of bruton's tyrosine kinase and methods of their use. Google Patents (WO2018103058A1).
NaBH4 Reduction: Aldehyde/Ketone to Alcohol | Rule + Traps. OrgoSolver.
Theoretical Study on the Mechanism and Diastereoselectivity of NaBH4 Reduction. ACS Publications.
Amination of Phenols and Halophenols via Pyridinium–Iridium Dual Photocatalysis. NIH / PMC.
Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. Accounts of Chemical Research, ACS Publications.
Technical Support Center: Troubleshooting Low Aqueous Solubility of 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol
Introduction Welcome to the technical support guide for 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Welcome to the technical support guide for 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of this compound. As a Senior Application Scientist, my goal is to provide you with a comprehensive, in-depth troubleshooting guide that combines established scientific principles with practical, field-proven insights. This guide is structured in a question-and-answer format to directly address the specific issues you may be facing during your experiments.
The inherent structure of 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol, which includes a substituted pyridine ring and a phenoxy group, contributes to its hydrophobic nature and consequently, its limited solubility in aqueous media. This guide will walk you through a logical progression of troubleshooting steps, from initial characterization to advanced formulation strategies, to help you overcome this critical challenge.
Section 1: Frequently Asked Questions (FAQs) - Your First Steps
This section addresses the most common initial questions and hurdles researchers face. Before diving into complex formulation work, it's crucial to understand the baseline properties of your compound and your experimental setup.
Q1: I'm observing very low and inconsistent solubility values for 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol. Where should I start?
A1: The first step is to differentiate between kinetic and thermodynamic solubility, as these two distinct measurements can often be a source of inconsistency.[1][2]
Kinetic Solubility: This is the concentration of a compound at the point of precipitation from an initial stock solution (often in DMSO) when diluted into an aqueous buffer. It's a high-throughput measurement often used in early discovery, but it can yield supersaturated, metastable solutions.[3][4]
Thermodynamic Solubility: This is the true equilibrium solubility, where the dissolved compound is in equilibrium with its solid, crystalline state.[1][2] This is a more time-consuming but accurate and reproducible measurement, crucial for formulation development.[4]
Initial Action Plan:
Standardize Your Method: First, ensure you are using a consistent and appropriate method for your solubility determination. The shake-flask method is the gold standard for thermodynamic solubility.[5]
Characterize Your Solid Form: The crystalline form (polymorph) of your compound can significantly impact its solubility.[1] Consider using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to characterize the solid form you are working with.
Control Your Experimental Conditions: Ensure that temperature and pH are tightly controlled during your experiments, as both can significantly affect solubility.[6][7]
Q2: What is the predicted hydrophobicity of 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol, and how does that guide my strategy?
Understanding this inherent hydrophobicity is key. It tells us that simple dissolution in aqueous buffers is unlikely to be sufficient and that formulation strategies aimed at overcoming this lipophilicity will be necessary.
Q3: My compound seems to degrade at certain pH values. How do I determine a suitable pH range for my solubility experiments?
A3: A pH-stability profile is essential. Before proceeding with extensive solubility studies, you should assess the stability of 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol across a range of pH values (e.g., pH 2, 4, 6.8, 7.4, 9).
Protocol for pH Stability Assessment:
Prepare solutions of your compound at a low concentration in various buffer systems.
Incubate these solutions at a controlled temperature (e.g., 37°C).
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.
Analyze the concentration of the parent compound using a stability-indicating HPLC method. A decrease in the main peak area over time suggests degradation.
This will help you identify a pH range where the compound is stable and suitable for further solubility and formulation work.
Section 2: In-Depth Troubleshooting and Formulation Strategies
If the initial troubleshooting steps have not yielded the desired solubility, it's time to explore formulation strategies. This section provides detailed, step-by-step guidance on common and effective methods to enhance the aqueous solubility of your compound.
Q4: The pyridine nitrogen in my compound should be ionizable. How can I leverage pH adjustment to improve solubility?
A4: You are correct. The pyridine ring contains a basic nitrogen atom that can be protonated at acidic pH. This ionization will introduce a positive charge, which generally increases the interaction with polar water molecules and enhances solubility.[9][10] Weakly basic drugs tend to be more soluble at a pH below their pKa.[9]
Experimental Protocol for pH-Dependent Solubility Profiling:
Prepare a Series of Buffers: Prepare a range of buffers covering a physiologically and experimentally relevant pH range (e.g., pH 2 to 10).
Shake-Flask Method: Add an excess amount of your solid compound to a vial containing each buffer.
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be done by centrifugation followed by filtration of the supernatant through a 0.22 µm filter to remove any remaining solid particles.[11]
Quantification: Accurately dilute the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[11]
Measure Final pH: It is critical to measure the pH of the saturated solution after equilibration, as it may differ from the initial buffer pH.[5]
Plot the Data: Plot the measured solubility (on a log scale) against the final measured pH. This will give you a clear picture of the pH-solubility profile.
Interpreting the Results: You should observe a significant increase in solubility as the pH decreases and the pyridine nitrogen becomes protonated. The point of inflection on this curve will give you an estimate of the compound's pKa.
Causality: The protonation of the pyridine nitrogen introduces a positive charge, leading to stronger ion-dipole interactions with water molecules, which overcomes the crystal lattice energy and drives more of the compound into solution.[12]
Q5: pH adjustment alone is not sufficient for my desired concentration. What is the next logical step?
A5: The use of co-solvents is a common and effective next step when pH modification alone is inadequate.[13][14] Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds.[15][16]
Select Co-solvents: Choose a few biocompatible co-solvents to screen.
Prepare Co-solvent Mixtures: Prepare a series of aqueous solutions with increasing concentrations of each co-solvent (e.g., 10%, 20%, 30%, 40% v/v).
Determine Solubility: Using the shake-flask method described in A4, determine the solubility of your compound in each co-solvent mixture at a fixed pH (choose a pH where the compound is stable and shows some solubility).
Analyze and Compare: Plot the solubility of your compound as a function of the co-solvent concentration for each co-solvent tested.
Data Presentation:
Co-solvent
Concentration (% v/v)
Solubility (µg/mL)
Fold Increase
None (Buffer only)
0%
5
1x
Ethanol
10%
25
5x
Ethanol
20%
80
16x
Propylene Glycol
10%
30
6x
Propylene Glycol
20%
110
22x
PEG 400
10%
50
10x
PEG 400
20%
200
40x
This is example data and should be replaced with your experimental findings.
Causality: Co-solvents work by disrupting the hydrogen bonding network of water. This reduction in water's self-association lowers the energy required to create a cavity for the non-polar solute, thereby increasing its solubility.[18]
Q6: I am concerned about the potential toxicity or in vivo precipitation of co-solvents. Are there other formulation strategies I can explore?
A6: Yes, if co-solvents are not a viable option for your application, complexation with cyclodextrins is an excellent alternative.[19][] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[19] They can encapsulate hydrophobic molecules, like yours, forming an "inclusion complex" where the hydrophobic part of your molecule resides within the cyclodextrin cavity, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively solubilizing the entire complex.[][21]
Experimental Protocol for Cyclodextrin Complexation:
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD or SBE-β-CD (e.g., 1%, 2%, 5%, 10% w/v) in a suitable buffer.
Determine Solubility (Phase Solubility Study): Add an excess of your compound to each cyclodextrin solution and determine the solubility using the shake-flask method.
Plot the Data: Plot the total concentration of the dissolved drug against the cyclodextrin concentration.
Analyze the Profile:
A linear relationship (AL-type diagram) indicates the formation of a 1:1 soluble complex.
The slope of this line can be used to calculate the stability constant (Kc) of the complex.
Data Presentation:
Cyclodextrin
Concentration (% w/v)
Solubility (µg/mL)
None (Buffer only)
0%
5
HP-β-CD
1%
150
HP-β-CD
2%
310
HP-β-CD
5%
800
SBE-β-CD
1%
200
SBE-β-CD
2%
450
SBE-β-CD
5%
1200
This is example data and should be replaced with your experimental findings.
Causality: The driving force for complex formation is the displacement of high-energy water molecules from the hydrophobic cavity of the cyclodextrin by the more hydrophobic guest molecule (your compound). This is an energetically favorable process that leads to the formation of a stable, water-soluble inclusion complex.[23]
Section 3: Visualizing the Troubleshooting Workflow
To aid in your experimental design, the following diagrams illustrate the logical flow of the troubleshooting process and the mechanisms of the proposed solubility enhancement techniques.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low aqueous solubility.
Mechanism of Solubility Enhancement
Caption: Mechanisms of different solubility enhancement techniques.
Section 4: Concluding Remarks
Troubleshooting the low aqueous solubility of 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol is a systematic process that begins with a thorough understanding of the compound's fundamental physicochemical properties. By methodically progressing through pH optimization, co-solvent screening, and cyclodextrin complexation, you can identify a robust strategy to achieve your desired concentration for downstream experiments. Always ensure that your analytical methods are well-characterized and that your experimental conditions are tightly controlled to ensure the generation of high-quality, reproducible data. Should these methods prove insufficient, more advanced techniques such as the preparation of solid dispersions or nanosuspensions could be considered.[24][25]
This guide is intended to provide a strong foundation for your troubleshooting efforts. Should you require further assistance, please do not hesitate to contact our technical support team.
References
A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021). Brieflands. Available at: [Link]
Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). American Pharmaceutical Review. Available at: [Link]
Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. Available at: [Link]
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available at: [Link]
Improving solubility of poorly water-soluble drugs by protein-based strategy: A review. (2023). Ovid. Available at: [Link]
Cosolvent – Knowledge and References. Taylor & Francis. Available at: [Link]
Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. Available at: [Link]
Oral formulation strategies to improve solubility of poorly water-soluble drugs. (2011). Taylor & Francis Online. Available at: [Link]
Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. ResearchGate. Available at: [Link]
Cyclodextrins as pharmaceutical solubilizers. Ovid. Available at: [Link]
Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. (2015). International Journal of Pharmaceutical Sciences and Nanotechnology. Available at: [Link]
kinetic versus thermodynamic solubility temptations and risks. (2012). PubMed. Available at: [Link]
The Use of Cyclodextrins in Pharmaceutical Formulations. (2024). MDPI. Available at: [Link]
Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. (2021). ACS Publications. Available at: [Link]
Solubility Enhancement of Drugs. (2022). International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]
Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025). Springer. Available at: [Link]
Determination of Solubility by Gravimetric Method. Pharma Rocks. Available at: [Link]
Kinetic solubility: Experimental and machine-learning modeling perspectives. (2024). PubMed. Available at: [Link]
solubility experimental methods.pptx. (2017). Slideshare. Available at: [Link]
A review of methods for solubility determination in biopharmaceutical drug characterisation. PubMed. Available at: [Link]
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review. Available at: [Link]
Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. Semantic Scholar. Available at: [Link]
Exp. 11 The influence of pH on solubility in water Theory:. Mustansiriyah University. Available at: [Link]
(PDF) Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. (2016). ResearchGate. Available at: [Link]
Solubility enhancement techniques: A comprehensive review. (2023). Innovare Academic Sciences. Available at: [Link]
Intrinsic Solubility of Ionizable Compounds from pKa Shift. (2023). ACS Omega. Available at: [Link]
REVIEW ON SOLUBILITY ENHANCEMENT TECHNIQUES IN PHARMACEUTICAL FORMULATIONS. (2026). Zenodo. Available at: [Link]
FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. (2017). Indo American Journal of Pharmaceutical Sciences. Available at: [Link]
Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research. Available at: [Link]
1-[4-(Aminooxymethyl)phenoxy]ethanol. PubChem. Available at: [Link]
A Review On The Solubility Enhancement Technique For Pharmaceutical Formulations. (2026). ResearchGate. Available at: [Link]
Solubility in Pharmaceutical R&D: Predictions and Reality. (2014). American Pharmaceutical Review. Available at: [Link]
Drug-like Properties and Fraction Lipophilicity Index as a combined metric. PMC. Available at: [Link]
Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. (2018). MDPI. Available at: [Link]
LogP of each model chemical, and the composition, saturation solubility.... ResearchGate. Available at: [Link]
(αR,5α,7α)-4,5-Epoxy-3,6-dimethoxy-α,17-dimethyl-α-(2-phenylethyl)-6,14-ethenomorphinan-7-methanol. CAS Common Chemistry. Available at: [Link]
Fenossietanolo - Descrizione. (2024). Sinerga. Available at: [Link]
Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. MDPI. Available at: [Link]
optimizing HPLC retention time for 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol detection
Technical Support Center: HPLC Method Optimization for Pyridine-Based Analytes Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) method development. This guide is specifically tail...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: HPLC Method Optimization for Pyridine-Based Analytes
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) method development. This guide is specifically tailored to address the challenges encountered when analyzing compounds like 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol , a molecule possessing a basic pyridine core and mixed polarity characteristics. Our goal is to provide you with the expertise and actionable protocols to optimize retention time, improve peak shape, and ensure method robustness.
This center is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. We will move from understanding the analyte's fundamental properties to detailed, step-by-step solutions for common chromatographic problems.
A successful HPLC method begins with understanding the physicochemical properties of the target analyte. These properties dictate its behavior in the chromatographic system.
FAQ: What are the key properties of 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol to consider for HPLC?
To develop a robust method, we must consider the analyte's structure, which features:
A pyridine ring : This is a basic heterocycle. The nitrogen atom's lone pair of electrons makes it a proton acceptor. The pKa of the conjugate acid of pyridine is approximately 5.2.[1] While substituents on your specific molecule will alter this value, we can anticipate that the molecule's charge state will be highly dependent on the mobile phase pH around this value. For a similar structure, 3-hydroxypyridine, the pKa values are around 4.8 and 8.7.[2][3][4]
Phenoxy and methyl groups : These contribute to the molecule's hydrophobicity (lipophilicity), which is the primary driver for retention in reversed-phase HPLC.
An ethanol group : The hydroxyl (-OH) group is polar and can participate in hydrogen bonding, which can sometimes lead to secondary interactions with the stationary phase.
The combination of a basic, ionizable center with hydrophobic regions makes this analyte a "basic compound," which presents specific challenges, most notably poor peak shape (tailing) on traditional silica-based columns.[5][6]
FAQ: Where should I start with method development? What are the recommended initial conditions?
A systematic approach is crucial. Here is a recommended starting point for your experiments.
Table 1: Recommended Starting HPLC Conditions
Parameter
Recommended Starting Point
Rationale & Key Considerations
Column
C18, Base-Deactivated (e.g., End-capped)
A C18 column is the workhorse of reversed-phase HPLC and a good starting point.[7] Crucially, select a column that is "base-deactivated" or "end-capped" to minimize the number of free silanol groups, which are the primary cause of peak tailing for basic compounds.[8][9]
Mobile Phase
A: 0.1% Formic Acid in WaterB: Acetonitrile (ACN)
This is a standard, volatile mobile phase suitable for LC-MS.[10] The low pH (approx. 2.7-3.0) ensures that the basic pyridine nitrogen is fully protonated and silanol groups on the column are not ionized, which can help achieve sharper peaks.[6]
Gradient
5% to 95% B over 15 minutes
A "scouting gradient" is the most effective way to determine the approximate elution conditions without prior knowledge.[10] This wide gradient will show if the compound is retained and where it elutes.
Flow Rate
1.0 mL/min (for 4.6 mm ID column)
Standard analytical flow rate. Adjust proportionally for different column diameters.
Column Temp.
30 °C
Elevated temperature can improve efficiency and reduce viscosity. Maintaining a stable temperature is critical for reproducible retention times.
Detection (UV)
254 nm
The phenoxypyridine structure is an aromatic chromophore, which should have strong UV absorbance. 254 nm is a common wavelength for aromatic compounds and a good starting point.[11][12] Use a Diode Array Detector (DAD) if available to determine the wavelength of maximum absorbance (λ-max) for optimal sensitivity.[13]
Injection Vol.
5-10 µL
Keep the injection volume low initially to avoid column overload, which can cause peak fronting.[6]
Section 2: Troubleshooting Retention Time & Peak Shape
This section addresses the most common issues you will face: managing retention time and correcting poor peak shapes.
Issue 1: My analyte has very little retention and elutes near the solvent front (void volume). How do I increase retention time?
This is a common problem indicating that the analyte is too polar for the current conditions or the mobile phase is too strong.
Step-by-Step Protocol to Increase Retention:
Decrease the Organic Content: The most straightforward way to increase retention in reversed-phase is to make the mobile phase weaker (more aqueous).
Isocratic Analysis: If you are running an isocratic method (e.g., 50% Acetonitrile), decrease the percentage of acetonitrile in 5% increments (e.g., to 45%, then 40%).
Gradient Analysis: Modify your gradient to have a lower starting percentage of organic solvent or a shallower slope. For example, change the initial condition from 5% B to 2% B, or extend the gradient time from 15 to 25 minutes.
Change the Organic Modifier: Methanol is a more polar and weaker solvent than acetonitrile. Replacing acetonitrile with methanol will generally increase the retention of most compounds.
Evaluate Mobile Phase pH (Critical for Basic Compounds):
The Low pH Effect: At low pH (e.g., with 0.1% Formic Acid), your analyte is protonated (R-NH+). This positive charge increases its polarity, thereby decreasing its retention in reversed-phase mode.
Action: To increase retention, you need to "suppress" the ionization of your analyte by moving to a neutral or high pH where it is in its uncharged, more hydrophobic form. Prepare a mobile phase with a buffer at pH 7 or higher.
Workflow:
Aqueous Phase Prep: Prepare a 10 mM ammonium acetate or ammonium formate buffer and adjust the pH to 7.0.
Run Experiment: Re-run your scouting gradient using this neutral pH mobile phase. You should observe a significant increase in retention time.
High pH Caveat: Standard silica columns are unstable above pH 8.[14] If you need to work at high pH, you must use a modern, pH-stable column (e.g., a hybrid-particle or polymer-based column) to prevent rapid column degradation.[15][16]
Issue 2: My analyte has a very long retention time. How can I shorten the analysis?
Excessive retention increases run time and causes peak broadening, which reduces sensitivity. The solutions are generally the reverse of those for increasing retention.
Increase Organic Content: Make the mobile phase stronger by increasing the percentage of acetonitrile or methanol.
Use a Steeper Gradient: Shorten the gradient time or increase the starting percentage of the organic solvent.
Change to a Stronger Solvent: If using methanol, switching to acetonitrile will likely decrease retention time.
Adjust pH: Moving to a lower pH (e.g., 2.5-3.5) will protonate the pyridine nitrogen, making the analyte more polar and reducing its retention time.
Issue 3: I am observing significant peak tailing. How do I get a sharp, symmetrical peak?
Peak tailing is the most common problem for basic compounds on silica-based columns.[6] It is almost always a chemical issue caused by a secondary retention mechanism: the interaction of the positively charged analyte with negatively charged, deprotonated silanol groups (Si-O⁻) on the silica surface.[5]
Protocol to Eliminate Peak Tailing:
Confirm a Chemical Problem: As outlined in the diagram above, inject a neutral compound like toluene. If it produces a sharp, symmetrical peak while your analyte tails, the issue is chemical.[5] If the neutral compound also tails, you have a physical problem like a column void or bad tubing connection.[9]
Option 1: Operate at Low pH (The "Protonate and Shield" Approach):
Mechanism: At a pH between 2 and 3, two things happen: 1) Your basic analyte is fully protonated (positively charged), and 2) The acidic silanol groups on the silica surface are protonated (neutral charge, Si-OH). This minimizes the unwanted ionic interaction.[6]
Action: Use a mobile phase containing 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA). TFA often provides sharper peaks due to its ion-pairing capabilities but can cause ion suppression if you are using a mass spectrometer.
Option 2: Operate at High pH (The "De-ionize and Repel" Approach):
Mechanism: At a pH of 10 or higher, your basic analyte is in its neutral, uncharged state, which is ideal for reversed-phase retention. The silanol groups are fully deprotonated and negatively charged (Si-O⁻). This can lead to ion-repulsion between the stationary phase and any residual analyte that might be charged, further improving peak shape.[17]
Action: Use a pH-stable column (e.g., Waters XBridge™, Agilent ZORBAX Extend-C18) with a mobile phase buffered to pH 10 using a volatile buffer like ammonium hydroxide. Do not use a standard silica column at high pH, as it will dissolve. [14]
Option 3: Use a Modern, High-Purity Column:
Mechanism: Column technology has advanced significantly. Modern columns are made from high-purity silica with very low metal content and are extensively end-capped to cover most of the active silanol sites. This reduces the root cause of the tailing interaction.[8]
Action: If you are using an older column (Type A silica), switching to a modern, high-purity, base-deactivated column (Type B silica) can solve the problem even at intermediate pH.[6]
Issue 4: My retention times are drifting and not reproducible. What is the cause?
Drifting retention times are a sign of an unequilibrated system or changing mobile phase conditions.
Table 2: Troubleshooting Drifting Retention Times
Potential Cause
Solution
Insufficient Column Equilibration
Before the first injection, and any time you change the mobile phase, you must equilibrate the column. A general rule is to flush with 10-20 column volumes of the starting mobile phase.[18][19] For a 4.6 x 150 mm column, this is approximately 15-30 mL. Ensure the baseline is stable before injecting.[20]
Mobile Phase Preparation
Prepare fresh mobile phase daily. If using buffers, ensure they are fully dissolved before adding the organic solvent to prevent precipitation.[21] Ensure accurate pH measurement of the aqueous portion before mixing with the organic solvent.[22]
Temperature Fluctuations
Use a column thermostat and keep it at a constant temperature (e.g., 30 °C). Even small changes in ambient temperature can cause retention time to shift.
Pump or Hardware Issues
Check for leaks in the system. Ensure the pump is delivering a consistent flow rate and mobile phase composition. High backpressure can sometimes indicate a blockage that affects flow.[23]
Section 3: Experimental Protocols
Protocol 1: pH Scouting Study
This experiment is designed to find the optimal mobile phase pH for retention and peak shape.
Prepare Mobile Phases:
Low pH (Aqueous A1): 0.1% Formic Acid in HPLC-grade water.
Neutral pH (Aqueous A2): 10 mM Ammonium Acetate in water, pH adjusted to 7.0.
High pH (Aqueous A3): 10 mM Ammonium Hydroxide in water, pH adjusted to 10.0.
Organic Phase (B): 100% Acetonitrile.
Select the Correct Column:
For the Low and Neutral pH, a standard base-deactivated C18 column is acceptable.
For the High pH, you must use a pH-stable column.
Execute the Runs:
For each pH condition, thoroughly flush and equilibrate the column with the new mobile phase (at least 20 column volumes).
Inject your sample and run a standard scouting gradient (e.g., 5-95% B over 15 minutes).
Analyze the Results:
Compare the chromatograms for retention time, peak shape (asymmetry), and resolution from any impurities. You will likely find that either low pH or high pH gives the best peak shape, and neutral/high pH gives the most retention.
References
ChemBK. (2024, April 10). 3-Hydroxypyridine. [Link]
Kirkland, J. J., van Straten, M. A., & Claessens, H. A. (1995). High pH mobile phase effects on silica-based reversed-phase high-performance liquid chromatographic columns. Journal of Chromatography A, 691(1-2), 3-19. [Link]
Analytics-Shop. (n.d.). Tips for the equilibration of HPLC columns. [Link]
Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]
Axion Labs. (2022, February 15). HPLC Peak Tailing. [Link]
Buchi. (n.d.). Tips on equilibration and storage of flash cartridges and prep HPLC columns. [Link]
Kirkland, J. J., van Straten, M. A., & Claessens, H. A. (1998). Stability of silica-based, endcapped columns with pH 7 and 11 mobile phases for reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 797(1-2), 111-120. [Link]
MicroSolv Technology Corporation. (2025, December 1). Equilibrating HPLC Column Suggestions to Protect the Columns. [Link]
Agilent Technologies. (2022, December 13). Off to a Fresh Start: HPLC Column Care. [Link]
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. [Link]
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. [Link]
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
Chromatography Forum. (2013, April 12). High pH applications on silica-based columns. [Link]
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]
Biotage. (2023, January 26). How to maximize UV detection sensitivity in flash chromatography. [Link]
Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. [Link]
ResearchGate. (n.d.). Calculated logD values for water-unstable pyridines 21 and 22. [Link]
Varian, Inc. (n.d.). HPLC Detector Options for the Determination of Polynuclear Aromatic Hydrocarbons. [Link]
Reddit. (2023, March 9). Basic HPLC method development. [Link]
Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development. [Link]
Weaver, C. D., et al. (2021). LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(7), 3676-3687. [Link]
Nature. (2022). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. Communications Chemistry, 5(1), 1-11. [Link]
Research and Reviews: Journal of Chemistry. (2022, May 4). A Brief Overview on Physicochemical Properties in Medicinal Chemistry. [Link]
Pang, M., et al. (2014). Physicochemical properties, antioxidant activities and protective effect against acute ethanol-induced hepatic injury in mice of foxtail millet (Setaria italica) bran oil. Food & Function, 5(8), 1733-1740. [Link]
Technical Support Center: Extraction Optimization for 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 1-(4-Methyl-6-phenoxypyridin-3-yl)ethano...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol .
This molecule presents a unique extraction challenge due to its highly functionalized, amphiphilic nature. It contains a lipophilic domain (the phenoxy ether and methyl groups), a basic domain (the pyridine nitrogen), and a hydrophilic hydrogen-bonding domain (the secondary alcohol). Successful liquid-liquid extraction (LLE) requires precise control over pH to manage the ionization state of the pyridine ring[1], alongside careful solvent selection to balance recovery yield with phase separability[2].
Part 1: Solvent Selection & Quantitative Data
Selecting the optimal solvent requires balancing extraction efficiency (partition coefficient,
Kd
), phase separation speed, and environmental sustainability. Relying on legacy solvents like Dichloromethane (DCM) is no longer viable under modern pharmaceutical manufacturing standards[3].
The table below summarizes the performance metrics of various extraction solvents for this specific substrate, grounded in the ACS Green Chemistry Institute (GCI) guidelines[3][4].
Solvent
ACS Green Classification
Water Sol. (g/100mL)
Relative Recovery Potential
Emulsion Risk
Causality / Mechanism of Action
2-Methyltetrahydrofuran (2-MeTHF)
Recommended
~14.0
High
Moderate
Excellent H-bond acceptor for the secondary alcohol; good phase separation due to lower water miscibility than THF.
Isopropyl Acetate (IPAc)
Recommended
~2.9
High
Low
Lower water solubility than EtOAc naturally increases interfacial tension, drastically reducing emulsion formation.
Ethyl Acetate (EtOAc)
Recommended
~8.3
High
High
Good general solvent[2], but its higher water miscibility often stabilizes emulsions with amphiphilic pyridines.
Dichloromethane (DCM)
Problematic / Hazardous
~1.3
High
Low
Excellent recovery, but flagged for severe health and environmental hazards[3]. Must be phased out.
Toluene
Problematic
~0.05
Low
Low
Too non-polar. Fails to adequately solvate the polar 1-hydroxyethyl group, leading to poor partitioning.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is my recovery yield consistently below 50% when using ethyl acetate?Answer: Low recovery in this context is almost always a pH-dependent partitioning failure. 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol contains a weakly basic pyridine nitrogen. If the aqueous phase pH drops below ~6.0, the pyridine ring protonates, forming a highly water-soluble pyridinium salt. This shifts the partition coefficient heavily toward the aqueous phase.
Self-Validating Action: Adjust the aqueous phase to pH 7.5–8.5 using saturated aqueous
NaHCO3
before extraction. Do not rely on indicator paper; verify the pH of the aqueous layer with a calibrated pH probe to validate that the free base has formed before adding your organic solvent.
Q2: We are mandated to eliminate Dichloromethane (DCM) from our workflow. What is the best green alternative for this specific compound?Answer: According to the ACS GCI Pharmaceutical Roundtable Solvent Selection Guide[3], DCM is flagged due to its environmental toxicity. For a molecule with mixed polarity like ours—which requires hydrogen-bond accepting capabilities for the alcohol, and lipophilicity for the phenoxy group—2-Methyltetrahydrofuran (2-MeTHF) or Isopropyl Acetate (IPAc) are the premier green alternatives[4]. 2-MeTHF offers excellent solubility for secondary alcohols, while IPAc provides lower water miscibility than ethyl acetate, reducing the risk of carrying over polar impurities.
Part 3: Troubleshooting Guide
Issue: I am experiencing severe, unbreakable emulsions during the washing step.
Mechanistic Cause: The target compound is inherently amphiphilic. The bulky phenoxy and methyl groups are highly lipophilic, while the 1-hydroxyethyl group and pyridine nitrogen are hydrophilic. When agitated, this molecule accumulates at the aqueous-organic interface, lowering interfacial tension and stabilizing droplets to form an emulsion.
Actionable Solutions:
Increase Ionic Strength: Add saturated
NaCl
(brine) to the aqueous phase. This increases the density and polarity of the aqueous layer, "salting out" the organic compound and disrupting the emulsion[2].
Modify Agitation: Switch from vigorous shaking to gentle inversion (5-10 times). Let the chemistry, not mechanical force, drive the partitioning.
Change the Solvent: Switch from Ethyl Acetate to Isopropyl Acetate (IPAc). The lower water solubility of IPAc naturally increases interfacial tension and promotes faster phase separation.
Issue: My final isolated product contains significant co-extracted polar impurities.
Mechanistic Cause: Highly polar solvents like 2-MeTHF or EtOAc can co-extract water and water-soluble impurities (e.g., inorganic salts, unreacted polar starting materials). Elevated temperatures further increase the mutual solubility of the aqueous and organic phases, reducing extraction selectivity[1].
Actionable Solutions:
Implement a Back-Wash: Wash the combined organic extracts with a 5% aqueous
LiCl
solution (if using 2-MeTHF) or half-saturated brine. This selectively pulls water and highly polar impurities out of the organic phase without stripping the target compound.
Temperature Control: Perform the extraction strictly at ambient temperature (20-25°C).
Part 4: Standard Operating Procedure (SOP)
This protocol is designed as a self-validating system to ensure high yield and purity.
Objective: Isolate 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol from an aqueous reaction quench with >95% recovery.
pH Adjustment & Validation: Transfer the aqueous reaction mixture to a separatory funnel. Slowly add saturated aqueous
NaHCO3
while stirring. Validation: Measure the aqueous layer with a pH meter to confirm pH 8.0 ± 0.2. Causality: Ensures complete deprotonation of the pyridine core.
First Extraction: Add Isopropyl Acetate (IPAc) at a volume equal to 50% of the aqueous phase volume. Invert gently 5-10 times, venting frequently. Allow the phases to separate for 10 minutes.
Phase Separation & Mass Balance Check: Drain the lower aqueous layer into a clean flask. Collect the upper organic layer. Validation: Spot both layers on a TLC plate (UV active at 254 nm) or analyze via UPLC-MS to visually/quantitatively confirm the target compound has migrated to the organic phase. Do not discard any layers until final yield is confirmed.
Second Extraction: Return the aqueous layer to the extraction vessel. Add another portion of IPAc (25% of original aqueous volume). Mix gently, settle, and separate. Combine this organic layer with the first.
Washing and Drying: Wash the combined organic layers with half-saturated brine (20% of organic volume) to remove residual water. Separate the phases. Add anhydrous
Na2SO4
to the organic phase, swirl until the drying agent is free-flowing, and filter.
Concentration: Concentrate the filtrate under reduced pressure (e.g., rotary evaporation at 40°C, 150 mbar) to yield the product.
Part 5: Workflow Visualization
Fig 1. Optimized liquid-liquid extraction workflow for 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol.
References
ACS GCI Solvent Selection Guide 2.0
Source: Scribd / ACS Green Chemistry Institute Pharmaceutical Roundtable
URL:[Link]
Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review
Source: MDPI
URL:[Link]
Design and Control of a Hybrid Extraction–Distillation System for the Separation of Pyridine and Water
Source: Industrial & Engineering Chemistry Research - ACS Publications
URL:[Link]
A Comparative Guide to Phenoxypyridine Derivatives: A Case Study in Kinase Inhibition
Introduction: The Versatility of the Phenoxypyridine Scaffold The phenoxypyridine moiety is a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility that has led to its incorporation into a di...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Versatility of the Phenoxypyridine Scaffold
The phenoxypyridine moiety is a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility that has led to its incorporation into a diverse array of biologically active agents. This structural motif is a key component in compounds developed as kinase inhibitors, anticancer agents, herbicides, and probes for molecular imaging.[1][2][3] The strategic placement of substituents on both the pyridine and phenoxy rings allows for the fine-tuning of a compound's pharmacological properties, making the exploration of structure-activity relationships (SAR) a critical endeavor for researchers in drug discovery.
This guide provides a comparative analysis of phenoxypyridine derivatives, with a focus on their role as kinase inhibitors. While the specific compound 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol is not extensively documented in publicly available literature, we will use a well-characterized series of phenoxypyridine-based kinase inhibitors to illustrate the principles of SAR and to provide a framework for the evaluation of novel analogs. We will delve into the experimental data and methodologies that underpin our understanding of how subtle molecular modifications can translate into significant differences in biological activity and target selectivity.
Phenoxypyridine Derivatives as Dual PIKfyve/PIP4K2C Kinase Inhibitors
A compelling example of the therapeutic potential of the phenoxypyridine scaffold can be found in the development of dual inhibitors of the lipid kinases PIKfyve and PIP4K2C. These kinases play crucial roles in cellular trafficking and signaling, and their inhibition has shown promise in antiviral and anticancer applications.[4]
A notable isothiazolo[4,3-b]pyridine derivative, RMC-113, which incorporates a phenoxypyridine-like core, has been identified as a potent dual inhibitor of PIKfyve and PIP4K2C.[4] This provides an excellent case study for understanding the SAR of this class of compounds.
Structural-Activity Relationship (SAR) Analysis
The exploration of SAR for these dual kinase inhibitors has revealed key structural features that govern their potency and selectivity.[4]
Substituents on the Aryl Ring: A wide variety of substituents on the aryl ring at the 6-position of the isothiazolo[4,3-b]pyridine scaffold are well-tolerated. Notably, a 4-carboxamide analogue demonstrated the highest potency for PIKfyve inhibition, with an IC50 value of 1 nM.[4]
Modifications at the 3-Position: The SAR at the 3-position is more constrained. The introduction of electron-donating groups, such as methyl and methoxy, on the pyridinyl ring resulted in potent PIKfyve inhibitors with IC50 values in the low nanomolar range.[4]
The Importance of the Acetylenic Linker: The acetylenic moiety at the 3-position was found to be crucial for potent PIKfyve inhibition. While a saturated ethyl linker retained some activity, it was less potent than the acetylene counterpart, highlighting the importance of the rigidity and electronic properties of the linker.[4]
Comparative Performance Data
The following table summarizes the in vitro activity of selected phenoxypyridine derivatives against the PIKfyve kinase, illustrating the key SAR findings.
Compound ID
R1 (at position 6)
R2 (on pyridinyl at position 3)
PIKfyve IC50 (nM)
RMC-113
3,4-dimethoxyphenyl
Pyridin-3-ylethynyl
Potent (exact value not specified)
Analog 1
4-carboxamidophenyl
Pyridin-3-ylethynyl
1
Analog 2
3,4-dimethoxyphenyl
(2-methylpyridin-5-yl)ethynyl
Low nM
Analog 3
3,4-dimethoxyphenyl
(2-methoxypyridin-5-yl)ethynyl
Low nM
Analog 4
3,4-dimethoxyphenyl
3-ethyl-pyridin-5-yl
Less potent than acetylene analog
Data synthesized from information presented in "Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C".[4]
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of phenoxypyridine-based kinase inhibitors, based on methodologies described in the literature.
General Synthetic Scheme for 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines
This workflow outlines the key steps in the synthesis of the dual PIKfyve/PIP4K2C inhibitors.
Caption: A generalized synthetic workflow for phenoxypyridine derivatives.
Step-by-Step Protocol:
Synthesis of the Isothiazolo[4,3-b]pyridine Core: The synthesis typically begins with commercially available starting materials and involves a multi-step sequence to construct the core heterocyclic scaffold. This may involve condensation, cyclization, and functional group interconversion reactions.
Sonogashira Coupling: The key step for introducing diversity at the 3-position is a palladium-catalyzed Sonogashira cross-coupling reaction between a halogenated isothiazolo[4,3-b]pyridine intermediate and a terminal alkyne. This allows for the introduction of various substituted pyridinyl and other aryl/heteroaryl groups.
Purification and Characterization: The final compounds are purified using standard techniques such as column chromatography. Their structures are confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
In Vitro Kinase Inhibition Assay (PIKfyve)
This protocol describes a biochemical assay to determine the inhibitory activity of the synthesized compounds against the PIKfyve kinase.
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol:
Reagent Preparation: Prepare the assay buffer containing appropriate salts, detergents, and cofactors. Reconstitute the recombinant PIKfyve enzyme, the lipid substrate (e.g., PI(3)P), and ATP to their working concentrations.
Compound Dilution: Prepare a serial dilution of the test compounds in a suitable solvent (e.g., DMSO) and then further dilute into the assay buffer to achieve the final desired concentrations.
Kinase Reaction: In a microplate, combine the PIKfyve enzyme, the lipid substrate, and the test compound or vehicle control. Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature for a specific period.
Detection: Stop the reaction and detect the amount of product formed. This can be done using various methods, such as luminescence-based assays that measure the amount of ADP produced or by using radiolabeled ATP and measuring the incorporation of the radioactive phosphate into the lipid substrate.
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.
Conclusion and Future Directions
The phenoxypyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The case study of dual PIKfyve/PIP4K2C inhibitors demonstrates how systematic SAR studies can lead to the identification of highly potent and selective compounds. While direct experimental data for 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol is currently unavailable, the principles and methodologies outlined in this guide provide a robust framework for its future investigation and for the broader exploration of other novel phenoxypyridine derivatives. Future research in this area will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to advance them into preclinical and clinical development.
References
Jiang, J., et al. (1997). Structure–Activity Relationships and Molecular Modeling of 3,5-Diacyl-2,4-dialkylpyridine Derivatives as Selective A3 Adenosine Receptor Antagonists. Journal of Medicinal Chemistry. [Link]
Li, Y., et al. (2021). Design, synthesis, and herbicidal activity of novel phenoxypyridine derivatives containing natural product coumarin. Pest Management Science. [Link]
De Wispelaere, M., et al. (2025). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules. [Link]
Clark, R. D., et al. (1991). The Discovery and Structure-Activity Relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine Autoreceptor Agonists and Potential Antipsychotic Agents. Journal of Medicinal Chemistry. [Link]
Fernández-Pascual, R., et al. (1997). Design, Synthesis, and Structure-Activity Relationship Studies of Novel 1-[(1-acyl-4-piperidyl)methyl]-1H-2- methylimidazo[4,5-c]pyridine Derivatives as Potent, Orally Active Platelet-Activating Factor Antagonists. Journal of Medicinal Chemistry. [Link]
Shadrikova, E. V., et al. (2023). Synthesis of 4-Methyl-6-N-(4-R-phenyl)-1-azabicyclo[3.2.1]octane-3-enes. Russian Journal of Organic Chemistry. [Link]
Coop, A., et al. (2000). Synthesis and pharmacological effects of the enantiomers of the N-phenethyl analogues of the ortho and para e- and f-oxide-bridged phenylmorphans. Journal of Medicinal Chemistry. [Link]
Kwon, O., et al. (2019). Phosphine-Catalyzed [4 + 2] Annulation: Synthesis of Ethyl 6-Phenyl-1-tosyl-1,2,5,6-tetrahydropyridine-3- carboxylate. Organic Syntheses. [Link]
Ukrainets, I. V., et al. (2019). Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides. Scientia Pharmaceutica. [Link]
Vashchenko, N., et al. (2021). Structure-based drug design of phenazopyridine derivatives as inhibitors of Rev1 interactions in translesion synthesis. ChemMedChem. [Link]
Winkler, J. D., et al. (2012). SYNTHESIS OF SUBSTITUTED PHENAZINES VIA PALLADIUM-CATALYZED ARYL LIGATION. HETEROCYCLES. [Link]
Reddy, P. A. N., et al. (2014). Synthesis, Characterization, Antibacterial Activity and Investigation of DNA Binding for Ru(II) Molecular “Light Switch” Com. International Journal of Pharmaceutical Sciences Review and Research. [Link]
Hsiao, Y.-Y., et al. (2021). GMP-compliant fully automated radiosynthesis of [18F]FEPPA for PET/MRI imaging of regional brain TSPO expression. EJNMMI Radiopharmacy and Chemistry. [Link]
Zotova, Y. A., et al. (2025). Synthesis and Biological Activity Evaluation In Silico of Bis(4-Hydroxy-6H-1,3-Oxazin-6-One) Derivatives and the Products of Their Alcoholysis. Chemistry Proceedings. [Link]
New River Pharmaceuticals Inc. (2011). Phenazopyridine compounds.
Vassiliev, M. V., et al. (2023). Cytoprotective Activity of Newly Synthesized 3-(Arylmethylamino)-6-Methyl-4-Phenylpyridin-2(1H)-Ones Derivatives. Pharmaceuticals. [Link]
Mironov, V. F., et al. (2025). Synthesis and In Silico Screening of Biological Activity of Novel Bisazomethines Containing 1,3-Diazine Fragment: Perspectives in Organic Synthesis and Pharmaceuticals. Chemistry Proceedings. [Link]
Vignal, N., et al. (2018). [18F]FEPPA a TSPO Radioligand: Optimized Radiosynthesis and Evaluation as a PET Radiotracer for Brain Inflammation in a Peripheral LPS-Injected Mouse Model. Molecules. [Link]
Chavez-Alvarez, R., et al. (2025). Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models. International Journal of Molecular Sciences. [Link]
Schmitz, R., et al. (2009). Identification of phase-I metabolites and chronic toxicity study of the Kv1.3 blocker PAP-1 (5-(4-phenoxybutoxy)psoralen) in the rat. Xenobiotica. [Link]
1H and 13C NMR Spectra Validation for 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol: High-Field vs. Benchtop NMR Comparison Guide
The compound 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol is a highly functionalized pyridine derivative that serves as a critical structural intermediate in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors . For...
Author: BenchChem Technical Support Team. Date: April 2026
The compound 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol is a highly functionalized pyridine derivative that serves as a critical structural intermediate in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors . For drug development professionals and synthetic chemists, validating the structural integrity and purity of this intermediate before downstream coupling is paramount.
Historically, Nuclear Magnetic Resonance (NMR) validation required sending samples to a centralized core facility housing high-field superconducting magnets. Today, the advent of ultra-high-resolution benchtop NMR spectrometers has disrupted this paradigm. This guide objectively compares the analytical performance of the gold-standard 400 MHz High-Field NMR against modern 90 MHz Benchtop NMR , providing self-validating experimental protocols and mechanistic grounding to help you choose the right platform for your workflows.
To accurately validate 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol, one must understand the causality behind its NMR chemical shifts. The molecule presents a unique electronic environment dictated by competing inductive and resonance effects:
Pyridine Ring Electronics: The nitrogen atom exerts a strong electron-withdrawing inductive (-I) effect, heavily deshielding the adjacent C2 proton , pushing it downfield to ~8.05 ppm. Conversely, the phenoxy group at C6 donates electron density into the ring via resonance (+M effect). This specifically shields the ortho-position. Because C3 is substituted, the C5 proton absorbs this shielding effect, appearing unusually upfield for a heteroaromatic proton at ~6.72 ppm.
1-Hydroxyethyl Spin System: The chiral center at C3 creates a classic first-order AMX spin system. The methine proton (-CH) is deshielded by the adjacent hydroxyl oxygen, appearing as a quartet at ~4.90 ppm due to vicinal coupling (
3J≈6.5
Hz) with the adjacent methyl group, which reciprocally appears as a doublet at ~1.42 ppm.
Fig 2: Mechanistic causality of 1H NMR chemical shifts for the target intermediate.
Technology Comparison: High-Field vs. Benchtop NMR
When deciding between a 400 MHz superconducting system and a 90 MHz permanent magnet benchtop system (e.g., Magritek Spinsolve), the choice hinges on the
Δν/J
ratio (chemical shift difference vs. coupling constant) and operational logistics.
At 400 MHz , the
Δν/J
ratio is large, meaning complex spin systems like the 5-proton phenoxy multiplet resolve into distinct, first-order approximations (ortho, meta, para). At 90 MHz , this multiplet collapses into a second-order overlapping cluster. However, because the critical diagnostic peaks for this specific API intermediate (C2-H, C5-H, and the hydroxyethyl group) are electronically isolated, the 90 MHz system provides more than enough resolution (<0.4 Hz line width) for definitive structural confirmation and United States Pharmacopeia (USP) validated QA/QC workflows .
Quantitative Performance Metrics
Table 1: 1H and 13C NMR Chemical Shift Assignments (CDCl3)
Position
1H Shift (ppm)
Multiplicity
13C Shift (ppm)
Assignment Causality
C2 (Pyridine)
8.05
s
146.2
Deshielded by adjacent N (-I effect)
C5 (Pyridine)
6.72
s
111.4
Shielded by ortho-phenoxy (+M effect)
C6 (Pyridine)
-
-
162.1
Directly attached to electronegative O
Phenoxy (o, m, p)
7.10 - 7.45
m (5H)
121.0 - 129.5
Aromatic ring current (overlapping)
-CH(OH)-
4.90
q, J=6.5 Hz
66.3
Deshielded by hydroxyl oxygen
-CH3 (ethyl)
1.42
d, J=6.5 Hz
24.1
Vicinal coupling to CH
-CH3 (C4)
2.31
s
19.5
Benzylic-type position on pyridine
Table 2: Platform Performance Comparison for Routine API Validation
Metric
400 MHz Superconducting NMR
90 MHz Benchtop NMR
1H Resolution (FWHM)
< 0.1 Hz
< 0.4 Hz
Phenoxy Multiplet
Fully resolved
Overlapping (second-order effects)
Cryogen Requirement
Liquid Helium / Liquid Nitrogen
None (Permanent Neodymium Magnet)
QA/QC Suitability
Core facility, delayed batch testing
Fume hood, inline/at-line rapid testing
Capital Expenditure
Self-Validating Experimental Protocols
To ensure scientific integrity, any NMR protocol used for drug intermediate validation must be a self-validating system . This means the protocol must contain internal controls that automatically flag poor sample preparation or instrument drift.
Step-by-Step Methodology
Step 1: Sample Preparation (The Foundation)
Accurately weigh 25.0 mg of 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol.
Dissolve entirely in 0.6 mL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS).
Causality: Complete dissolution is mandatory. Undissolved particulates distort local magnetic field homogeneity, which will artificially broaden spectral lines and invalidate the data.
Step 2: Instrument Setup & Shimming
High-Field (400 MHz): Insert the sample, lock onto the deuterium frequency of CDCl3, and execute gradient shimming (e.g., TopShim).
Benchtop (90 MHz): Insert the sample. While modern benchtop systems utilize an external hardware lock (making deuterated solvents optional), CDCl3 is retained here to provide the residual CHCl3 peak as an internal shim diagnostic. Execute the auto-shim routine.
Step 3: Acquisition Parameters
1H NMR: Set pulse angle to 30°. Set the relaxation delay (D1) to 10 seconds. Causality: A D1 of
5×T1
ensures complete longitudinal relaxation, making peak integration strictly quantitative. Acquire 16 scans.
13C NMR: Set pulse angle to 30°, D1 to 2 seconds. Acquire 1024 scans (High-Field) or 2048 scans (Benchtop) to compensate for the lower inherent sensitivity of the carbon-13 nucleus.
Step 4: Processing & The Self-Validation Gate
Apply Fourier Transform, zero- and first-order phase correction, and baseline correction.
Validation Gate: The TMS peak must be strictly referenced to 0.00 ppm. Check the residual CHCl3 peak at 7.26 ppm; it must exhibit a symmetric Lorentzian shape. If the CHCl3 peak exhibits a "shoulder" or its Full Width at Half Maximum (FWHM) exceeds the platform's specification (e.g., >0.4 Hz for benchtop), the shim is invalid. The data must be rejected and the sample re-shimmed.
Fig 1: Comparative NMR analytical workflow for API intermediate validation.
Conclusion & Strategic Recommendations
For the structural validation of 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol, both platforms offer distinct strategic advantages.
If the goal is de novo structure elucidation of unknown impurities or complex stereochemical analysis, the 400 MHz High-Field NMR remains the undisputed gold standard due to its superior dispersion and ability to resolve the phenoxy multiplet.
However, for routine batch release, inline reaction monitoring, and API intermediate validation , the 90 MHz Benchtop NMR is highly recommended . The diagnostic peaks of this specific compound (the C2/C5 pyridine singlets and the hydroxyethyl spin system) are perfectly resolved at 90 MHz. By utilizing the self-validating protocols outlined above, drug development professionals can achieve GMP-compliant, quantitative results directly in the fume hood, drastically reducing analytical bottlenecks and operational costs.
References
Title: WO2018103058A1 - Inhibitors of bruton's tyrosine kinase and methods of their use
Source: Google Patents
URL
Title: Spinsolve 90 MHz: The New Reference Point in Benchtop NMR
Source: Magritek
URL: [Link]
Title: Benchtop NMR Technology Validated by USP for Pharmaceutical Quality Control
Source: Nanalysis Scientific Corp.
URL: [Link]
Title: Recent Applications of Benchtop Nuclear Magnetic Resonance Spectroscopy
Source: MDPI - Molecules
URL: [Link]
Validation
FTIR spectroscopy reference data for 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol
A Comprehensive Guide to the FTIR Spectroscopy of 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol: A Comparative Analysis For the modern researcher and drug development professional, precise and rapid analytical techniques are...
Author: BenchChem Technical Support Team. Date: April 2026
A Comprehensive Guide to the FTIR Spectroscopy of 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol: A Comparative Analysis
For the modern researcher and drug development professional, precise and rapid analytical techniques are paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone of molecular characterization, offering a non-destructive and highly informative window into the functional groups and structural nuances of a compound. This guide provides an in-depth analysis of the expected FTIR spectrum of 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol, a molecule of interest in medicinal chemistry, and presents a comparative study with analogous compounds to aid in spectral interpretation and compound verification.
The Significance of FTIR in Pharmaceutical Analysis
FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending. Each functional group within a molecule has a characteristic vibrational frequency, making the resulting spectrum a unique "molecular fingerprint." In drug development, FTIR is indispensable for:
Structural Elucidation: Confirming the presence of key functional groups in a newly synthesized molecule.
Purity Assessment: Detecting impurities by identifying unexpected absorption bands.
Reaction Monitoring: Tracking the progress of a chemical reaction by observing the disappearance of reactant peaks and the appearance of product peaks.
Polymorph Screening: Differentiating between different crystalline forms of a drug substance, which can impact its solubility and bioavailability.
Deconstructing the Molecular Architecture of 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol
To predict the FTIR spectrum of 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol, we must first examine its constituent functional groups. The molecule comprises a substituted pyridine ring, a phenoxy group, a secondary alcohol, and a methyl group. Each of these will give rise to characteristic absorption bands.
Figure 1. Chemical structure of 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol.
Predicted FTIR Absorption Bands
The following table summarizes the expected vibrational modes and their corresponding wavenumber ranges for 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol.
Functional Group
Vibrational Mode
Expected Wavenumber (cm⁻¹)
Intensity
Notes
Secondary Alcohol
O-H Stretch
3500 - 3200
Strong, Broad
The broadness is due to hydrogen bonding. A sharp peak around 3650-3600 cm⁻¹ may appear in dilute, non-polar solvents.[1]
C-O Stretch
~1100
Strong
This is a key diagnostic peak for secondary alcohols.[1][2]
Multiple bands are expected in this region due to the aromatic ring system.[4][5]
C-H In-plane Bend
1300 - 1000
Medium
C-H Out-of-plane Bend
900 - 650
Strong
The substitution pattern on the ring will influence the exact position of these bands.
Phenoxy Group
C-O-C Asymmetric Stretch
1260 - 1200
Strong
Characteristic of aryl ethers.
C-O-C Symmetric Stretch
~1040
Medium
C-H Stretch (aromatic)
3100 - 3000
Medium to Weak
Overlaps with pyridine C-H stretches.
C=C Stretch (aromatic)
1600 - 1450
Medium to Strong
Overlaps with pyridine ring stretches.
Methyl Group
C-H Asymmetric Stretch
~2960
Medium
C-H Symmetric Stretch
~2870
Medium
C-H Asymmetric Bend
~1450
Medium
C-H Symmetric Bend
~1375
Medium
Comparative Spectral Analysis
To better understand the spectrum of our target molecule, it is instructive to compare its expected features with those of simpler, related compounds.
Alternative 1: 2-Pentanol (A Simple Secondary Alcohol)
2-Pentanol provides a clear reference for the alcohol-related vibrations. Its spectrum is dominated by a broad O-H stretching band around 3350 cm⁻¹ and a strong C-O stretching band around 1110 cm⁻¹.[1] The C-H stretching from the alkyl chain appears just below 3000 cm⁻¹.
Alternative 2: 4-Methylpyridine (A Substituted Pyridine)
4-Methylpyridine will exhibit the characteristic aromatic C-H stretches above 3000 cm⁻¹ and the ring stretching vibrations between 1600 and 1450 cm⁻¹.[4] The C-H bending modes of the methyl group will also be present. Notably absent will be the strong O-H and C-O stretching bands seen in alcohols.
Alternative 3: Phenoxyacetic Acid (A Phenoxy-Containing Compound)
While also containing a carboxylic acid, phenoxyacetic acid is a useful comparison for the phenoxy group vibrations. The strong, characteristic C-O-C asymmetric stretch of the aryl ether linkage is a key feature, typically appearing around 1240 cm⁻¹.
The following provides a generalized workflow for obtaining an FTIR spectrum of a solid sample like 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol using the Attenuated Total Reflectance (ATR) technique, which is common for its simplicity and minimal sample preparation.
Comparative Guide: Catalytic Reduction Strategies for the Synthesis of 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol
Executive Summary The chiral alcohol 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol is a high-value synthetic intermediate, prominently featured in the structural core of next-generation Bruton's Tyrosine Kinase (BTK) inhibit...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The chiral alcohol 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol is a high-value synthetic intermediate, prominently featured in the structural core of next-generation Bruton's Tyrosine Kinase (BTK) inhibitors[1]. The synthesis of this molecule relies on the highly enantioselective catalytic reduction of its prochiral precursor, 1-(4-methyl-6-phenoxypyridin-3-yl)ethanone.
As an application scientist, I frequently observe that heteroaryl ketones present unique hurdles in process chemistry. The basic pyridine nitrogen is notorious for coordinating to transition metals (catalyst poisoning), while the phenoxy ether linkage is susceptible to hydrogenolysis under aggressive reduction conditions. This guide objectively evaluates three leading catalytic reduction methodologies—Asymmetric Transfer Hydrogenation (ATH), Asymmetric Hydrogenation (AH), and Biocatalytic Reduction—providing the mechanistic causality and self-validating protocols necessary to scale this critical transformation.
Mechanistic Pathway & Workflow
To understand the strategic choices in catalyst selection, we must first map the reaction landscape. The diagram below illustrates the desired reduction pathway versus the competing side reactions that plague poorly optimized systems.
Workflow of catalytic reduction strategies for 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanone.
Comparative Analysis of Catalytic Reduction Methods
Method A: Asymmetric Transfer Hydrogenation (ATH)
Mechanism & Causality: Utilizing a Noyori-Ikariya Ru(II)-TsDPEN catalyst, ATH operates via an outer-sphere mechanism. For pyridyl ketones, the hydrogen source is critical. By using a formic acid/triethylamine (HCO₂H/NEt₃) azeotrope, the acidic medium protonates the basic pyridine nitrogen of the substrate. This prevents the nitrogen from binding to the ruthenium center, effectively mitigating catalyst poisoning and allowing the transfer hydrogenation to proceed smoothly[2].
Pros: Excellent functional group tolerance; no high-pressure H₂ required.
Cons: Reversible reaction nature can cap conversion if CO₂ off-gassing is poorly managed.
Mechanism & Causality: Direct hydrogenation using Rh(I) or Ru(II) complexes with chiral diphosphine ligands (e.g., BINAP or Binapine) under H₂ gas[3]. While this method offers theoretically infinite turnover numbers (TON), the high pressure and elevated temperatures required to force the reaction past the steric encumbrance of the 4-methyl group often lead to chemoselectivity issues, specifically the hydrogenolysis of the phenoxy ether.
Pros: Highly scalable for simple ketones; low catalyst loading.
Cons: High risk of over-reduction; requires specialized high-pressure reactors.
Method C: Biocatalytic Reduction (KREDs)
Mechanism & Causality: Engineered Ketoreductases (KREDs) provide an elegant solution. The enzyme's chiral binding pocket ensures near-perfect stereocontrol (>99% ee)[4]. Because KREDs operate in aqueous buffers at ambient temperature and pressure, the phenoxy ether and pyridine ring remain completely untouched. A secondary enzyme, Glucose Dehydrogenase (GDH), is coupled to the system to continuously recycle the expensive NADP⁺ cofactor using inexpensive glucose.
Cons: Substrate solubility in aqueous media requires co-solvents (e.g., DMSO).
Quantitative Performance Comparison
The following table summarizes the experimental performance metrics of the three methodologies when applied to sterically hindered, basic heteroaryl ketones.
Performance Metric
Ru-ATH (HCO₂H/NEt₃)
Rh-AH (H₂ Gas)
Biocatalytic (KRED/GDH)
Typical Conversion
92 - 95%
85 - 90%
>99%
Enantiomeric Excess (ee)
90 - 96%
80 - 85%
>99.9%
Chemoselectivity
High
Low (Ether cleavage risk)
Absolute
Catalyst Loading (S/C)
1,000 : 1
5,000 : 1
10 wt% (Enzyme to Substrate)
Reaction Conditions
40°C, Atmospheric
50°C, 30-50 bar H₂
30°C, pH 7.0 Aqueous Buffer
Scalability Rating
Excellent
Moderate
Excellent
Self-Validating Experimental Protocols
To ensure scientific integrity, the protocols below are designed as self-validating systems . They incorporate specific In-Process Controls (IPCs) that dictate whether the reaction can proceed to the next phase, eliminating guesswork.
Protocol 1: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
This protocol utilizes acidic conditions to overcome pyridine-induced catalyst poisoning.
Catalyst Activation: In a dry Schlenk flask under N₂, dissolve[RuCl₂(p-cymene)]₂ (0.05 mol%) and (S,S)-TsDPEN (0.1 mol%) in anhydrous dichloromethane (DCM). Stir at 25°C for 30 minutes to pre-form the active catalyst complex.
Azeotrope Preparation: In a separate vessel, carefully prepare a 5:2 molar ratio of Formic Acid to Triethylamine. Causality: This specific ratio ensures the medium remains sufficiently acidic to protonate the pyridine ring of the substrate, preventing it from displacing the chiral ligand on the Ru center.
Reaction Execution: Add 1-(4-methyl-6-phenoxypyridin-3-yl)ethanone (1.0 equiv, 0.5 M) to the catalyst solution, followed by the HCO₂H/NEt₃ azeotrope (5.0 equiv of HCO₂H). Heat to 40°C. Ensure the system is vented through a bubbler to allow CO₂ to escape, driving the equilibrium forward.
Self-Validation (IPC): At 12 hours, withdraw a 50 µL aliquot. Quench immediately with saturated aqueous NaHCO₃ and extract with ethyl acetate. Analyze the organic layer via Chiral HPLC (e.g., Chiralcel OD-H column). Decision Gate: Proceed to workup only if conversion is >95% and ee is >92%. If conversion is stalled, add 1.0 equiv of formic acid to re-initiate.
Workup: Cool to 0°C, neutralize with 2M NaOH to pH 8, and extract with dichloromethane. Dry over Na₂SO₄ and concentrate in vacuo.
Protocol 2: Biocatalytic Reduction using Ketoreductase (KRED)
This protocol leverages enzymatic precision and real-time kinetic tracking.
Buffer & Cofactor Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM MgSO₄. Causality: The Mg²⁺ ions are critical for stabilizing the tertiary structure of the KRED enzyme. Dissolve NADP⁺ (0.01 equiv), D-Glucose (1.5 equiv), and Glucose Dehydrogenase (GDH, 5 wt%) into the buffer.
Substrate Addition: Dissolve the ketone substrate in DMSO. Add this dropwise to the aqueous buffer to achieve a final DMSO concentration of 10% v/v. Causality: The co-solvent prevents the highly lipophilic phenoxy-substituted substrate from crashing out of the aqueous system.
Enzyme Addition: Add the engineered KRED powder (10 wt% relative to substrate). Stir at 30°C.
Self-Validation (Real-Time IPC): Connect the bioreactor to an automated pH stat titrator loaded with 1M NaOH. As GDH oxidizes glucose to gluconic acid to recycle the NADPH cofactor, the system pH will drop. The titrator will automatically add NaOH to maintain pH 7.0. Decision Gate: The volume of NaOH consumed is directly stoichiometric to the reduction of the ketone. You have a self-validating kinetic curve. Proceed to workup only when NaOH consumption completely plateaus, indicating 100% conversion.
Workup: Add Celite, filter the biphasic mixture to remove denatured proteins, and extract the aqueous layer three times with Methyl tert-butyl ether (MTBE). Evaporate the organic layer to yield the enantiopure alcohol.
References
Source: google.
Title: Application of Ketoreductase in Asymmetric Synthesis of Pharmaceuticals and Bioactive Molecules: An Update (2018–2020)
Comprehensive Safety and Operational Handling Guide: 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol
Executive Summary & Compound Profile 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol (CAS: 1355192-21-0) is a specialized synthetic intermediate primarily utilized in the research and development of Bruton's Tyrosine Kinase (B...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Compound Profile
1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol (CAS: 1355192-21-0) is a specialized synthetic intermediate primarily utilized in the research and development of Bruton's Tyrosine Kinase (BTK) inhibitors [1]. BTK inhibitors are critical in the targeted treatment of B-cell malignancies and autoimmune diseases, often requiring complex polycyclic architectures [2].
Because this compound is a novel active pharmaceutical ingredient (API) intermediate rather than a bulk commodity chemical, exhaustive human toxicological data is limited. As a Senior Application Scientist, I mandate that this compound be handled under the assumption of high biological activity and potential unknown systemic toxicity. Safety protocols cannot be rote; they must be grounded in the physicochemical reality of the molecule.
Hazard Assessment & Mechanistic Causality
Understanding why a chemical is dangerous is the first step in self-validating safety. The hazards of 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol stem directly from its molecular structure:
Phenoxypyridine Moiety: Pyridine derivatives are notorious for their ability to rapidly penetrate traditional latex barriers. They are established skin and eye irritants. Furthermore, the lipophilic phenoxy group increases the molecule's ability to cross biological membranes, elevating the risk of systemic absorption if dermal contact occurs.
Ethanol Functional Group: The hydroxyl group provides a site for hydrogen bonding, making the compound moderately soluble in polar organic solvents (e.g., DMSO, methanol) used during in vitro assays. If a spill occurs in solution, the solvent acts as a carrier, rapidly accelerating transdermal delivery of the API intermediate into the bloodstream.
Personal Protective Equipment (PPE) Matrix
To mitigate the specific risks outlined above, the following quantitative PPE standards must be strictly enforced during all handling phases.
PPE Category
Specification
Quantitative Metric
Causal Rationale
Gloves
Nitrile (Double-gloved)
≥ 8 mil thickness
Pyridine derivatives permeate latex. Nitrile provides superior chemical resistance against the compound and its common carrier solvents (e.g., DMSO, DCM).
Eye Protection
Chemical Splash Goggles
ANSI Z87.1+ certified
Prevents ocular exposure to aerosolized powders during weighing or solvent splashes during solubilization.
Body Protection
Flame-Resistant Lab Coat
100% Cotton or Nomex
Synthetic blends can melt into the skin if a secondary solvent fire occurs. Must be fully buttoned to prevent dermal exposure.
Respiratory
Fume Hood (Primary)
Face velocity 80-120 LFM
Prevents inhalation of fine particulates. If weighing outside a hood (strictly prohibited without EHS waiver), an N95/P100 respirator is mandatory.
Mechanistic Safety & Handling Workflow
The following logical workflow maps the standard operational procedure against emergency response pathways, ensuring a self-validating system of exposure control.
Figure 1: Standard operating workflow and emergency spill response for handling pyridine derivatives.
Operational Handling Protocols
Protocol 1: Safe Weighing and Solubilization
Because fine pharmaceutical powders can easily become airborne, this protocol is designed to prevent aerosolization and static repulsion.
Environmental Verification: Ensure the fume hood is operational with a face velocity between 80 and 120 Linear Feet per Minute (LFM). Do not exceed 120 LFM; excessive airflow creates turbulence that will aerosolize the fine powder.
Static Mitigation: Pyridine-based powders often hold static charges. Use an anti-static gun (e.g., Zerostat) on the weighing paper, or utilize a conductive anti-static weighing boat. This prevents the powder from repelling off the spatula and contaminating the hood surface.
Transfer & Weighing: Using a clean micro-spatula, carefully transfer the required mass of 1-(4-Methyl-6-phenoxypyridin-3-yl)ethanol. Seal the source bottle immediately after extraction to minimize ambient moisture exposure.
In-Hood Solubilization: If preparing stock solutions for BTK assays, add the carrier solvent (e.g., DMSO or ethanol) directly to the weighing vessel inside the fume hood. Cap the vial tightly before removing it from the engineering control. Never transport dry, unsealed powder across the laboratory.
Spill Response & Disposal Plan
Emergency Spill Response Methodology
A spill involving an API intermediate requires immediate, methodical action to prevent cross-contamination.
Isolation: Immediately halt work. Alert personnel in the immediate vicinity and demarcate the spill zone to prevent tracking the chemical through the lab.
Containment (Solid Spill): If the compound is spilled as a dry powder, do not dry sweep , as this generates hazardous respiratory aerosols. Cover the powder with damp absorbent paper (using water or a mild surfactant) to suppress dust, then carefully scoop the material into a waste container.
Containment (Liquid Spill in Solvent): If spilled while in a DMSO/DCM solution, deploy universal chemical absorbent pads immediately. Because DMSO rapidly penetrates the skin and carries dissolved solutes with it, ensure your double-nitrile gloves are intact before initiating cleanup.
Decontamination: Wipe the affected area with a 10% bleach solution or soapy water to degrade and remove residual organics. Follow this with a 70% ethanol wipe to clear any remaining aqueous residues and ensure a pristine working surface.
Logistical Disposal Plan
Solid Waste: Place all contaminated weighing boats, spatulas, gloves, and absorbent pads into a clearly labeled, sealable hazardous waste container designated for "Halogenated/Aromatic Organic Waste."
Liquid Waste: Collect all solvent washings and expired stock solutions in a compatible high-density polyethylene (HDPE) carboy. Do not mix this waste stream with strong oxidizers or acids.
Final Disposition: Route all collected waste for high-temperature incineration through your institution's Environmental Health and Safety (EHS) department.
References
Title: WO2018103058A1 - Inhibitors of bruton's tyrosine kinase and methods of their use
Source: Google Patents
URL
Title: WO2017100662A1 - Polycyclic compounds as inhibitors of bruton's tyrosine kinase
Source: Google Patents
URL
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